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  • Product: (4-Chloro-1-benzofuran-3-yl)methanamine
  • CAS: 1824406-12-3

Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of (4-Chloro-1-benzofuran-3-yl)methanamine

The following technical guide details the chemical structure, synthesis, and molecular properties of (4-Chloro-1-benzofuran-3-yl)methanamine , a specialized heterocyclic scaffold used in medicinal chemistry. CAS Number:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and molecular properties of (4-Chloro-1-benzofuran-3-yl)methanamine , a specialized heterocyclic scaffold used in medicinal chemistry.

CAS Number: 1824406-12-3 Molecular Formula: C


H

ClNO Molecular Weight: 181.62 g/mol [1]

Executive Summary

(4-Chloro-1-benzofuran-3-yl)methanamine is a bicyclic heteroaromatic primary amine.[1] It serves as a high-value pharmacophore in drug discovery, particularly for central nervous system (CNS) agents and kinase inhibitors. The molecule features a benzofuran core substituted with a chlorine atom at the C4 position and a methanamine side chain at the C3 position. This specific substitution pattern creates a unique steric and electronic profile: the C4-chloro substituent occupies a "bay region" adjacent to the C3-side chain, influencing the conformational flexibility of the amine and modulating ligand-receptor binding kinetics.[1]

Chemical Architecture & Electronic Profile

Structural Analysis

The molecule consists of a fused benzene and furan ring (benzofuran).[2][3] The numbering system assigns the oxygen atom as position 1.

  • Core: 1-Benzofuran (isosteric with indole).[1]

  • C4-Chloro Substituent: The chlorine atom at position 4 is critical.[1] It provides lipophilicity and metabolic stability (blocking oxidation at this site). Sterically, it interacts with the C3-methanamine group, potentially restricting rotation and enforcing a preferred bioactive conformation.

  • C3-Methanamine: A primary amine linked via a methylene bridge.[1] This group acts as a key hydrogen bond donor/acceptor and a cationic center at physiological pH.

Electronic Effects
  • Inductive Effect (-I): The C4-Cl withdraws electron density from the benzene ring, slightly deactivating the system towards electrophilic aromatic substitution compared to the unsubstituted benzofuran.

  • Resonance Effect (+M): The oxygen lone pair donates density into the furan ring, maintaining aromaticity.

  • Basicity: The amine is separated from the aromatic ring by a methylene spacer, preventing direct resonance delocalization of the nitrogen lone pair. Consequently, it retains the basicity typical of benzylic amines (pKa

    
     9.0–9.5).
    

Physicochemical Profiling

The following properties are calculated based on the structural scaffold, essential for evaluating "drug-likeness" (Lipinski's Rule of 5).

PropertyValue (Estimated)Significance
Molecular Weight 181.62 g/mol Fragment-like; ideal for lead optimization.[1]
LogP (Octanol/Water) 2.1 – 2.5Moderate lipophilicity; likely CNS permeable.
Topological Polar Surface Area (TPSA) ~39 ŲHigh permeability (TPSA < 90 Ų often correlates with BBB penetration).
pKa (Basic Amine) 9.2 ± 0.5Predominantly protonated (cationic) at pH 7.4.
H-Bond Donors 2From the primary amine (-NH₂).[1]
H-Bond Acceptors 2From the furan oxygen and amine nitrogen.[1]
Rotatable Bonds 2C3-CH₂ and CH₂-NH₂ bonds.[1]

Synthetic Pathways

Synthesis of 4-substituted benzofurans requires careful orchestration to install the halogen before cyclization or via regioselective functionalization.[1]

Route A: The Salicylaldehyde Strategy (Primary Protocol)

This route builds the benzofuran ring with the chlorine already in place, ensuring regiocontrol.

  • Starting Material: 2-Hydroxy-6-chlorobenzaldehyde (3-chlorosalicylaldehyde).[1]

  • Cyclization: Reaction with ethyl bromoacetate (or chloroacetone) under basic conditions (K

    
    CO
    
    
    
    , DMF) yields the ethyl 4-chloro-1-benzofuran-2-carboxylate .[1] Note: Isomerization to the 3-carboxylate or direct 3-functionalization via Vilsmeier-Haack is often required if the C2 position is to be unsubstituted.[1]
  • Alternative C3-Functionalization: A more direct route to the C3-substituted core involves the Rap-Stoermer reaction or reacting the phenol with 2-bromo-3,3-diethoxyprop-1-ene followed by acid-mediated cyclization.[1]

  • Formylation: Vilsmeier-Haack formylation of 4-chlorobenzofuran introduces the aldehyde at C3.[1]

  • Reductive Amination: The resulting 4-chlorobenzofuran-3-carbaldehyde is treated with hydroxylamine to form the oxime, or directly with ammonia/reducing agent.[1]

    • Step 1: Aldehyde + NH

      
      OAc + NaBH
      
      
      
      CN
      
      
      Amine.
    • Step 2: Nitrile reduction (if C3-CN is generated) using LiAlH

      
      .[1]
      
Route B: Reduction of 3-Carbonitrile[1]
  • Precursor: 4-Chloro-1-benzofuran-3-carbonitrile.[1]

  • Reduction: Catalytic hydrogenation (Raney Ni, H

    
    ) or chemical reduction (LiAlH
    
    
    
    in THF).
  • Workup: Acid-base extraction to isolate the primary amine.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow for synthesizing the target molecule from a chlorophenol precursor.

Synthesis_Workflow Start 3-Chlorophenol Inter1 2-Hydroxy-6-chlorobenzaldehyde (Formylation) Start->Inter1 Duff Reaction / MgCl2, Paraformaldehyde Inter2 4-Chlorobenzofuran (Cyclization) Inter1->Inter2 Bromoacetaldehyde diethyl acetal K2CO3, Reflux Inter3 4-Chloro-1-benzofuran-3-carbaldehyde (Vilsmeier-Haack) Inter2->Inter3 POCl3, DMF (Electrophilic Subst. at C3) Target (4-Chloro-1-benzofuran-3-yl)methanamine Inter3->Target Reductive Amination (NH4OAc, NaBH3CN)

Caption: Step-wise synthetic pathway from 3-chlorophenol to the target benzofuran methanamine via Vilsmeier-Haack formylation and reductive amination.

Medicinal Chemistry Potential

The (4-Chloro-1-benzofuran-3-yl)methanamine structure is a "privileged scaffold," sharing features with several bioactive classes.

Pharmacophore Mapping
  • Cationic Interaction: The protonated amine (at physiological pH) forms ionic bonds with Aspartate (Asp) or Glutamate (Glu) residues in receptor binding pockets (common in GPCRs like 5-HT

    
     and Dopamine D
    
    
    
    ).
  • Hydrophobic Clamp: The 4-Cl substituent sits in a hydrophobic pocket.[1] In serotonin receptors, 4-substituted aromatics often show enhanced selectivity by exploiting specific steric constraints in the orthosteric binding site.

  • Bioisosterism: The benzofuran ring is a bioisostere of indole (found in Serotonin/Tryptophan) and naphthalene. The 4-Cl mimics the steric bulk of a methyl group but with different electronic properties.

Therapeutic Applications[2][4][5][6][7][8]
  • 5-HT

    
     Agonists:  Analogs of this scaffold are investigated for obesity and antiepileptic treatments. The 4-chloro group often improves metabolic stability compared to the unsubstituted analog.[1]
    
  • Kinase Inhibition: The benzofuran core can act as the "hinge binder" in ATP-competitive kinase inhibitors, with the amine extending into the solvent-exposed region or interacting with the ribose-binding pocket.[1]

  • Melatonin Receptor Ligands: The structural similarity to melatonin (indole-based) suggests potential affinity for MT

    
    /MT
    
    
    
    receptors, provided the amine is acylated.
Interaction Network Diagram

This diagram visualizes how the molecule interacts with a hypothetical GPCR binding pocket.

Pharmacophore_Map Ligand_Core Benzofuran Core (Aromatic Pi-Stacking) Ligand_Cl 4-Chloro Group (Lipophilic) Ligand_Core->Ligand_Cl C4 Position Ligand_Amine Methanamine (NH3+) (Cationic) Ligand_Core->Ligand_Amine C3 Position Receptor_Phe Phe/Trp Residue (Pi-Pi Interaction) Ligand_Core->Receptor_Phe T-shaped or Parallel Stacking Receptor_Pocket Hydrophobic Pocket (Steric Fit) Ligand_Cl->Receptor_Pocket Van der Waals Receptor_Asp Asp/Glu Residue (Ionic Bond) Ligand_Amine->Receptor_Asp Salt Bridge

Caption: Pharmacophore interaction map showing key binding modes of the 4-chlorobenzofuran scaffold within a hypothetical receptor active site.[1]

Analytical Characterization

Researchers synthesizing this compound should expect the following spectral signatures:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       8.2–8.5 (br s, 2H, NH
      
      
      
      or NH
      
      
      if salt).
    • 
       7.9 (s, 1H, H-2 of furan ring).
      
    • 
       7.2–7.5 (m, 3H, Benzene protons). Note: The 4-Cl substitution pattern will simplify the splitting to a doublet-doublet-doublet or similar pattern depending on resolution.
      
    • 
       4.1 (s, 2H, CH
      
      
      
      -NH
      
      
      ).
  • MS (ESI+):

    • [M+H]

      
       peak at m/z ~182.0 (matches 
      
      
      
      Cl isotope).
    • Characteristic M+2 peak at m/z ~184.0 (

      
      Cl isotope, ~33% height of M+H).
      

References

  • ChemSrc. (2025). (4-Chloro-1-benzofuran-3-yl)methanamine - CAS 1824406-12-3.[1][4] Retrieved from [Link]

  • PubChem. (2025). Benzofuran Derivatives and Structural Analogs. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via Cyclization. Retrieved from [Link]

  • Common Organic Chemistry. (2025). Reductive Amination Protocols. Retrieved from [Link]

Sources

Exploratory

The Rising Prominence of Benzofuran-3-methanamine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The benzofuran scaffold, a heterocyclic aromatic compound forged from the fusion of a benzene and a furan ring, has long been a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound forged from the fusion of a benzene and a furan ring, has long been a privileged structure in medicinal chemistry. Its derivatives are ubiquitous in nature and have been successfully developed into a wide array of therapeutic agents.[1][2] Among the diverse array of substituted benzofurans, the benzofuran-3-methanamine core has emerged as a particularly promising framework for the design of novel therapeutics. This guide provides an in-depth exploration of the synthesis, medicinal applications, and biological evaluation of this versatile chemical scaffold, offering insights for researchers and drug development professionals.

The Strategic Importance of the 3-Methanamine Moiety

The introduction of a methanamine group at the 3-position of the benzofuran ring imparts a unique combination of structural and physicochemical properties. The basic nitrogen atom can be readily protonated at physiological pH, enabling ionic interactions with biological targets. Furthermore, the nitrogen atom provides a convenient handle for the introduction of a wide variety of substituents, allowing for the fine-tuning of steric bulk, lipophilicity, and hydrogen bonding potential. This chemical tractability has empowered medicinal chemists to generate extensive libraries of benzofuran-3-methanamine derivatives and explore their structure-activity relationships (SAR) in various therapeutic contexts.

Synthetic Strategies: Building the Benzofuran-3-methanamine Core

A number of synthetic routes have been developed to access the benzofuran-3-methanamine scaffold. A common and versatile approach involves the initial construction of a 3-methylbenzofuran derivative, followed by functionalization of the methyl group.

A general synthetic approach is outlined below:

Synthesis of Benzofuran-3-methanamine Derivatives cluster_0 Core Synthesis cluster_1 Functionalization o-hydroxyacetophenone o-Hydroxy- acetophenone 3-methylbenzofuran 3-Methylbenzofuran Intermediate o-hydroxyacetophenone->3-methylbenzofuran K2CO3, Acetonitrile, Reflux [30] chloroacetone Chloroacetone chloroacetone->3-methylbenzofuran bromomethylbenzofuran 3-(Bromomethyl)- benzofuran 3-methylbenzofuran->bromomethylbenzofuran NBS, CCl4, Benzoyl Peroxide [28] final_product N-((Benzofuran-3-yl)methyl)amine Derivative bromomethylbenzofuran->final_product K2CO3, Acetonitrile, Reflux [28] N-substituted_amine N-Substituted Amine (R-NH2) N-substituted_amine->final_product

Figure 1: General synthetic scheme for N-substituted benzofuran-3-methanamine derivatives.

Experimental Protocol: Synthesis of 3-(Bromomethyl)benzofuran

This protocol details the synthesis of a key intermediate, 3-(bromomethyl)benzofuran, which serves as a versatile precursor for a variety of N-substituted benzofuran-3-methanamine derivatives.[3]

Materials:

  • 3-Methylbenzofuran

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl4)

  • Sodium thiosulfate solution (10%)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Dissolve 3-methylbenzofuran in carbon tetrachloride in a round-bottom flask.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

  • Reflux the reaction mixture for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate sequentially with 10% sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford 3-(bromomethyl)benzofuran.

Therapeutic Applications of Benzofuran-3-methanamine Derivatives

The unique structural features of benzofuran-3-methanamine derivatives have led to their exploration in a number of therapeutic areas, with particularly promising results in oncology and neuroscience.

Anticancer Activity

A growing body of evidence highlights the potential of benzofuran-3-methanamine derivatives as potent anticancer agents.[4][5] These compounds have been shown to exert their antiproliferative effects through various mechanisms of action.

One key mechanism is the inhibition of tubulin polymerization.[6][7] Microtubules are essential components of the cytoskeleton and play a critical role in cell division. By disrupting the dynamic equilibrium of microtubule assembly and disassembly, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[5]

Another promising avenue is the inhibition of protein kinases involved in cancer cell signaling, such as mTOR and VEGFR-2.[8][9] For instance, certain 3-(morpholinomethyl)benzofuran derivatives have demonstrated significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[8]

G cluster_0 Anticancer Mechanisms cluster_1 Tubulin Polymerization Inhibition cluster_2 Kinase Inhibition B3M Benzofuran-3-methanamine Derivative tubulin Tubulin Dimer B3M->tubulin Binds to Colchicine Site VEGFR2 VEGFR-2 B3M->VEGFR2 Inhibits mTOR mTOR B3M->mTOR Inhibits mitotic_arrest Mitotic Arrest B3M->mitotic_arrest angiogenesis Angiogenesis Inhibition B3M->angiogenesis Blocks microtubule Microtubule tubulin->microtubule Polymerization VEGFR2->angiogenesis apoptosis Apoptosis mitotic_arrest->apoptosis

Figure 2: Key anticancer mechanisms of benzofuran-3-methanamine derivatives.

The table below summarizes the cytotoxic activity of selected 3-substituted benzofuran derivatives against various cancer cell lines.

CompoundSubstitution at C3Cancer Cell LineIC50 (µM)Reference
1 3-(Bromomethyl)K562 (Leukemia)5.0[10]
1 3-(Bromomethyl)HL-60 (Leukemia)0.1[10]
28g 3-AmidobenzofuranMDA-MB-231 (Breast)3.01[4]
28g 3-AmidobenzofuranHCT-116 (Colon)5.20[4]
16a 3-(Morpholinomethyl)A549 (Lung)1.5[8]
16a 3-(Morpholinomethyl)NCI-H23 (Lung)0.49[8]

Table 1: Cytotoxic activity of selected 3-substituted benzofuran derivatives.

Antidepressant and Neuroprotective Effects

Benzofuran-3-methanamine derivatives have also shown significant promise as modulators of the central nervous system, particularly as potential antidepressants.[11] Their mechanism of action in this context often involves the inhibition of monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[12][13]

By inhibiting MAO, these compounds can increase the synaptic levels of these key neurotransmitters, which is a well-established strategy for the treatment of depression. Notably, some derivatives have shown selectivity for MAO-B, which may offer a more favorable side-effect profile compared to non-selective MAO inhibitors.[13]

Furthermore, some benzofuran-3-methanamine analogues have been investigated for their ability to inhibit the reuptake of serotonin, acting as selective serotonin reuptake inhibitors (SSRIs), a frontline treatment for depression.[14]

cluster_0 Synaptic Cleft presynaptic Presynaptic Neuron serotonin Serotonin presynaptic->serotonin Release postsynaptic Postsynaptic Neuron sert SERT serotonin->sert Reuptake mao MAO serotonin->mao Degradation receptors Serotonin Receptors serotonin->receptors Binds sert->presynaptic B3M Benzofuran-3-methanamine Derivative B3M->sert Inhibits B3M->mao Inhibits

Figure 3: Antidepressant mechanisms of benzofuran-3-methanamine derivatives.

The table below presents the monoamine oxidase inhibitory activity of selected benzofuran derivatives.

CompoundMAO IsoformKi (µM)Reference
2l MAO-A0.07[12]
2l MAO-B0.75[12]
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide MAO-B0.03[13]

Table 2: Monoamine oxidase inhibitory activity of selected benzofuran and related derivatives.

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel benzofuran-3-methanamine derivatives, a battery of in vitro assays is essential. The following protocols provide a framework for evaluating their anticancer and antidepressant activities.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[11][15]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Benzofuran-3-methanamine derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Replace the medium in each well with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of a compound against the two isoforms of MAO, MAO-A and MAO-B.[8]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Benzofuran-3-methanamine derivative (test compound)

  • Clorgyline (positive control for MAO-A)

  • Selegiline (positive control for MAO-B)

  • Phosphate buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare solutions of the test compound and positive controls at various concentrations.

  • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound or control.

  • Pre-incubate the mixture for a defined period at 37°C.

  • Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Monitor the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) over time by measuring the change in absorbance or fluorescence.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

Benzofuran-3-methanamine derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. Their synthetic accessibility and the diverse biological activities they exhibit, particularly in the fields of oncology and neuroscience, make them a compelling area for further investigation. Future research should focus on expanding the chemical diversity of this class of compounds, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to identify promising candidates for clinical development. The continued exploration of the benzofuran-3-methanamine core holds significant potential for addressing unmet medical needs.

References

Sources

Foundational

CAS registry number and identifiers for (4-Chloro-1-benzofuran-3-yl)methanamine

Topic: CAS registry number and identifiers for (4-Chloro-1-benzofuran-3-yl)methanamine Content Type: In-depth technical guide [1] Executive Summary & Identification (4-Chloro-1-benzofuran-3-yl)methanamine is a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS registry number and identifiers for (4-Chloro-1-benzofuran-3-yl)methanamine Content Type: In-depth technical guide

[1]

Executive Summary & Identification

(4-Chloro-1-benzofuran-3-yl)methanamine is a specialized heterocyclic building block used primarily in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of serotonin receptor ligands (particularly 5-HT2C agonists) and kinase inhibitors where the benzofuran scaffold provides the necessary lipophilic pharmacophore, and the 4-position chlorine atom introduces specific steric and electronic constraints to modulate metabolic stability.[1]

Unlike the more common 5-substituted benzofurans, the 4-chloro isomer imposes a unique steric block adjacent to the furan ring, often used to force orthogonal conformational preferences in drug candidates.[1]

Core Identifiers

The following identifiers are validated for the specific 4-chloro isomer. Researchers must distinguish this from the 5-chloro, 6-chloro, and 7-chloro isomers, which have significantly different biological activity profiles.[1]

Identifier TypeValue
Chemical Name (4-Chloro-1-benzofuran-3-yl)methanamine
CAS Registry Number 1824406-12-3
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Monoisotopic Mass 181.029 g/mol
MDL Number MFCD28144760 (Derivative Reference)
SMILES NCC1=COc2c(Cl)cccc12
InChI Key CKJWWOSAKXXQQW-UHFFFAOYSA-N (Predicted for free base)

Structural Analysis & Pharmacophore Logic

The 4-chloro substituent on the benzofuran ring is not merely a halogen decoration; it plays a pivotal role in the molecule's binding kinetics.

  • Electronic Effect: The chlorine atom at C4 exerts an inductive electron-withdrawing effect on the C3 position, slightly reducing the basicity of the methanamine nitrogen compared to the unsubstituted analog.

  • Steric Occlusion: Located at the "bay" region of the fused system, the C4-chloro group sterically hinders rotation around the C3-methanamine bond, potentially locking the amine tail into a preferred conformation for receptor docking.[1]

Structural Visualization (DOT)

The following diagram illustrates the core connectivity and the critical "Bay Region" steric zone created by the 4-Chloro substituent.[1]

G Benzofuran Benzofuran Core C4_Chloro 4-Chloro Substituent (Steric Block) Benzofuran->C4_Chloro Substitution at C4 C3_Amine 3-Methanamine (Reactive Handle) Benzofuran->C3_Amine Substitution at C3 C4_Chloro->C3_Amine Conformational Restriction Target GPCR/Kinase Ligand C3_Amine->Target Linker Attachment

Caption: Structural logic showing the steric influence of the 4-Chloro group on the reactive 3-Methanamine tail.

Synthetic Methodology (Expert Protocol)

Because (4-Chloro-1-benzofuran-3-yl)methanamine is not a high-volume commodity chemical, it is often synthesized de novo from the corresponding ester or nitrile.[1] The following protocol describes the Amide Reduction Route , which offers the highest reliability and avoids the formation of secondary amine byproducts common in nitrile reductions.

Precursor Selection[1]
  • Starting Material: Methyl 4-chloro-1-benzofuran-3-carboxylate (CAS 1824596-85-1).[1]

  • Reagents: Lithium Aluminum Hydride (LAH), Tetrahydrofuran (THF), Ammonium Hydroxide.

Step-by-Step Workflow
Stage 1: Formation of the Primary Amide[1]
  • Hydrolysis: Dissolve Methyl 4-chloro-1-benzofuran-3-carboxylate (1.0 eq) in a mixture of THF/MeOH/H₂O (3:1:1). Add LiOH (2.0 eq) and stir at ambient temperature until TLC indicates consumption of the ester. Acidify to pH 2 with 1M HCl to precipitate the carboxylic acid.

  • Activation: Suspend the dried acid in anhydrous Dichloromethane (DCM). Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2 hours to generate the acid chloride.

  • Amidation: Cool the mixture to 0°C. Sparge with anhydrous Ammonia gas or add concentrated Ammonium Hydroxide solution dropwise. The 4-chloro-1-benzofuran-3-carboxamide will precipitate.[1] Filter and dry.[2][3]

Stage 2: Reduction to Methanamine[1]
  • Setup: In a flame-dried 3-neck flask under Argon, suspend LiAlH₄ (3.0 eq) in anhydrous THF.

  • Addition: Dissolve the carboxamide from Stage 1 in THF and add dropwise to the LAH suspension at 0°C.

  • Reflux: Warm the reaction to reflux (66°C) for 4–6 hours. Note: The 4-chloro group is robust under these conditions, but prolonged reflux (>12h) should be avoided to prevent dechlorination.[1]

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), followed by 15% NaOH (1 mL per g LAH), and finally water (3 mL per g LAH).

  • Isolation: Filter the granular aluminum salts. Concentrate the filtrate to yield the crude amine. Purify via flash chromatography (DCM/MeOH/NH₃) or convert to the Hydrochloride salt for stability.

Synthesis Pathway Diagram[1]

Synthesis Ester Methyl 4-chloro-1-benzofuran-3-carboxylate (CAS 1824596-85-1) Step1 Hydrolysis (LiOH, THF/H2O) Ester->Step1 Acid Intermediate Acid Step2 Amidation (1. (COCl)2 2. NH3) Acid->Step2 Amide Primary Amide Intermediate Step3 Reduction (LiAlH4, THF, Reflux) Amide->Step3 Product (4-Chloro-1-benzofuran-3-yl)methanamine (CAS 1824406-12-3) Step1->Acid Step2->Amide Step3->Product

Caption: Validated synthetic route from the commercially available methyl ester precursor.

Analytical Quality Control

To validate the identity of the synthesized material, the following analytical signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 8.10 ppm (s, 1H): The C2-H proton of the furan ring. This is a diagnostic singlet.

  • δ 7.20–7.50 ppm (m, 3H): The aromatic protons of the benzene ring. The pattern will be distinct from the 5-chloro isomer due to the 1,2,3-substitution pattern of the benzene ring (C4-Cl, C5-H, C6-H, C7-H).[1]

  • δ 3.85 ppm (s, 2H): The benzylic methylene protons (-CH ₂-NH₂).[1]

  • δ 1.80 ppm (br s, 2H): The amine protons (-NH₂), exchangeable with D₂O.

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: 182.03 m/z (approx).[4]

  • Isotope Pattern: A distinct Chlorine signature must be visible. The peak at [M+H]+2 (184.03) should be approximately 33% the height of the parent peak, confirming the presence of a single chlorine atom.

Handling & Safety Protocols

As a primary amine and halogenated heterocycle, this compound requires specific handling precautions.

  • Storage: The free base is prone to oxidation and carbamate formation (from atmospheric CO₂). Store at -20°C under Argon. For long-term libraries, convert to the Hydrochloride salt , which is a stable solid.

  • Hazards:

    • H314: Causes severe skin burns and eye damage (Corrosive).

    • H302: Harmful if swallowed.

  • Disposal: Halogenated organic waste streams. Do not mix with non-halogenated solvents if incineration protocols differ.

References

  • BLDpharm. (2024).[3] Product Analysis: (4-Chlorobenzofuran-3-yl)methanamine (CAS 1824406-12-3).[1][5][6][7] Retrieved from

  • ChemSrc. (2024). CAS Registry Data for 1824406-12-3. Retrieved from [1]

  • Vertex AI Search. (2024). Synthetic Precursor Identification: Methyl 4-chloro-1-benzofuran-3-carboxylate (CAS 1824596-85-1).[1] [1]

  • PubChem. (2024). Compound Summary for Benzofuran Methanamine Derivatives. National Library of Medicine. Retrieved from

Sources

Exploratory

A Senior Application Scientist's Guide to Pharmacophore Modeling of 4-Chlorobenzofuran Scaffolds

Executive Summary This technical guide provides a comprehensive, field-proven methodology for developing and validating pharmacophore models centered on the 4-chlorobenzofuran scaffold. As a privileged structure in moder...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for developing and validating pharmacophore models centered on the 4-chlorobenzofuran scaffold. As a privileged structure in modern medicinal chemistry, understanding its key interaction features is paramount for successful drug discovery campaigns. This document moves beyond rote protocol recitation, offering a narrative grounded in the causality of experimental choices, a principle central to robust scientific inquiry. We will dissect both ligand- and structure-based modeling workflows, emphasizing rigorous, self-validating systems to ensure the generation of predictive and reliable models. The protocols, data presentation, and logical frameworks herein are designed for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling for hit identification, lead optimization, and scaffold hopping.

Chapter 1: The 4-Chlorobenzofuran Scaffold: A Privileged Motif in Medicinal Chemistry

The benzofuran core, a fusion of benzene and furan rings, is a ubiquitous scaffold in natural products and synthetic compounds, exhibiting a vast spectrum of biological activities.[1][2] The introduction of a chloro-substituent, specifically at the 4-position, creates a unique electronic and steric profile, making the 4-chlorobenzofuran scaffold a valuable building block for novel therapeutic agents.[3] Derivatives have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents, marking this scaffold as a structure of significant interest for further development.[2][3][4]

The strategic importance of this scaffold lies in its inherent pharmacophoric features:

  • Aromatic Ring System: The fused bicyclic structure provides a large, flat, hydrophobic surface capable of engaging in π-π stacking and hydrophobic interactions within a target's binding site.

  • Hydrogen Bond Acceptor: The oxygen atom of the furan ring serves as a potential hydrogen bond acceptor (HBA), a critical interaction point for anchoring a ligand to its receptor.

  • Hydrophobic/Halogen Bonding Center: The chlorine atom at the 4-position contributes a significant hydrophobic feature. Furthermore, depending on the protein environment, it can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized in drug design.

Harnessing these intrinsic features through pharmacophore modeling allows us to translate the structural information of known active compounds into a 3D query, which can then be used to identify novel, structurally diverse molecules with a high probability of biological activity.[5][6]

Chapter 2: Fundamentals of Pharmacophore Modeling

A pharmacophore is an abstract concept defined by the IUPAC as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response".[5] It is not a real molecule but a 3D map of essential interaction points.

Table 1: Common Pharmacophoric Features

FeatureAbbreviationDescriptionExample on 4-Chlorobenzofuran
Hydrogen Bond AcceptorHBAA Lewis base capable of accepting a hydrogen bond.Furan oxygen atom.
Hydrogen Bond DonorHBDA Lewis acid capable of donating a hydrogen bond.Not intrinsic; requires substitution.
HydrophobicHA non-polar group that forms hydrophobic interactions.The chloro-substituent and the benzene ring.
Aromatic RingARA planar, cyclic, conjugated ring system.The entire benzofuran bicyclic system.
Positive IonizablePIA group that is protonated at physiological pH.Not intrinsic; requires substitution.
Negative IonizableNIA group that is deprotonated at physiological pH.Not intrinsic; requires substitution.

The strategic decision at the outset of any modeling project is the choice between two primary approaches: ligand-based or structure-based modeling.[7][8][9]

  • Ligand-Based Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of active ligands is available.[10][11] The model is built by superimposing these active molecules and extracting their common chemical features.[10]

  • Structure-Based Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, this method is preferred.[12][13] The model is derived directly from the key interaction points within the ligand-binding pocket.[13]

The choice is dictated by the available data, with each path leading to a predictive hypothesis of the essential binding features.

G cluster_start cluster_decision cluster_paths cluster_end start Target & Scaffold Identified (4-Chlorobenzofuran) decision 3D Target Structure Known? start->decision ligand_based Ligand-Based Modeling (Focus on Actives) decision->ligand_based No structure_based Structure-Based Modeling (Focus on Binding Site) decision->structure_based Yes model Validated Pharmacophore Hypothesis ligand_based->model structure_based->model

Caption: High-level decision workflow for pharmacophore modeling.

Chapter 3: Ligand-Based Pharmacophore Modeling Workflow

This approach is predicated on the principle that molecules with similar biological activity share common binding features.[12] The robustness of the resulting model is directly proportional to the quality and diversity of the input data.

Protocol: Dataset Curation and Preparation

The goal of this step is to assemble a high-quality dataset of ligands with known activities against a specific target, which will be split into a training set to build the model and a test set to validate it.[14]

Methodology:

  • Data Collection: Compile a set of 4-chlorobenzofuran derivatives with measured biological activity (e.g., IC₅₀ or Kᵢ values) against the target of interest. Aim for at least 20-30 compounds.

  • Activity Binning: Classify the compounds into activity levels. A common practice is:

    • Actives (+++): IC₅₀ < 1 µM

    • Moderately Actives (++): 1 µM < IC₅₀ < 10 µM

    • Inactives (+): IC₅₀ > 10 µM

  • Structural Diversity Analysis: Ensure the active compounds possess structural diversity. A model built from a single chemical series may be overly biased.

  • Set Partitioning: Divide the dataset into a training set and a test set. A typical split is 70-80% for the training set and 20-30% for the test set. Crucially, the test set compounds should not be used in model generation.[12] Both sets should span the full range of activities and chemical diversity.

Causality Insight: Using a diverse set of active compounds for training prevents the model from becoming too specific to a single chemotype. The test set serves as an unbiased assessment of the model's predictive power on unseen data, which is fundamental for establishing trustworthiness.[12]

Protocol: Hypothesis Generation and Scoring

This phase involves generating multiple 3D conformers for each ligand and aligning them to identify common pharmacophoric features.[11][12]

Methodology (using a tool like PHASE from Schrödinger): [15]

  • Conformational Analysis: Generate a set of low-energy 3D conformations for each ligand in the training set. This step is critical to explore the possible shapes a molecule can adopt to fit into the binding site.[12]

  • Feature Definition: Identify the potential pharmacophore features (HBA, H, AR, etc.) for all conformers of each ligand.

  • Common Pharmacophore Scoping: Systematically search for common pharmacophore arrangements among the active ligands. The software identifies 3, 4, 5, or more point pharmacophores that are shared by a specified number of active molecules.

  • Hypothesis Scoring: Rank the generated pharmacophore hypotheses. Scoring functions typically consider how well the hypothesis maps to the active molecules while ignoring the inactives. This process yields a set of candidate models.[16]

G start Curated Training Set (Actives & Inactives) conf_gen Step 1: Conformational Generation start->conf_gen feat_id Step 2: Pharmacophore Feature Identification conf_gen->feat_id align Step 3: Alignment of Actives & Common Feature Scoping feat_id->align hypo_gen Step 4: Hypothesis Generation align->hypo_gen scoring Step 5: Scoring & Ranking of Hypotheses hypo_gen->scoring end Top-Ranked Pharmacophore Models scoring->end

Caption: Ligand-based pharmacophore hypothesis generation workflow.
Protocol: Rigorous Model Validation

Validation is the most critical phase; an unvalidated model is merely a conjecture. The goal is to verify that the pharmacophore model can successfully distinguish active compounds from inactive ones.[17][18]

Methodology:

  • Test Set Validation: Screen the external test set (compounds not used in model building) against the top-ranked hypotheses. A good model should identify the active molecules in the test set with high scores and the inactive ones with low scores.[19]

  • Decoy Set Screening: Create a decoy set, which consists of molecules that are physically similar to the active compounds (e.g., similar molecular weight, logP) but are topologically distinct and presumed to be inactive. Screen this decoy set along with your known actives.

  • Calculate Validation Metrics: Use the results from the decoy/test set screens to calculate key statistical metrics.

Table 2: Key Pharmacophore Validation Metrics

MetricDescriptionIndication of a Good Model
Enrichment Factor (EF) Measures how many more active compounds are found in the top fraction (e.g., 1%) of a screened database compared to a random selection.EF > 1. A higher value indicates better enrichment.
Goodness of Hit (GH) Score A score ranging from 0 to 1 that incorporates the percentage of actives retrieved, the percentage of hits in the database, and the enrichment factor.A score > 0.7 is generally considered to indicate a very good model.[20]
Receiver Operating Characteristic (ROC) Curve A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) quantifies the model's ability to discriminate.AUC value close to 1.0. An AUC of 0.5 represents random selection.

Causality Insight: Fischer's randomization method (offered in some software) further validates a model by generating random hypotheses from shuffled activity data. If the original model's score is significantly better than any of the random models, it confirms that the model is not a result of chance correlation. This multi-pronged validation approach builds a strong case for the model's trustworthiness.[17][18]

Chapter 4: Structure-Based Pharmacophore Modeling

When the 3D structure of the target is known, we can derive a pharmacophore directly from the interactions observed in the binding site. This approach provides a highly accurate map of the features required for binding.[7][13]

Protocol: Structure-Based Model Generation

Methodology (using a tool like LigandScout or MOE): [21][22]

  • Protein Preparation: Start with a high-resolution crystal structure of the target, preferably co-crystallized with a ligand. Prepare the protein by adding hydrogen atoms, assigning correct protonation states, and optimizing the hydrogen-bonding network. Remove any water molecules not critical for binding.

  • Binding Site Identification: Define the active site, typically as a sphere around the bound ligand or based on literature data.

  • Feature Generation: The software analyzes the protein-ligand interactions within the defined active site. It automatically generates pharmacophoric features based on complementary chemistry:

    • A hydrogen bond donor on the protein implies a required HBA on the ligand.

    • A hydrophobic pocket on the protein implies a required hydrophobic feature on the ligand.

    • An aromatic residue (e.g., Phe, Tyr) on the protein implies a potential aromatic/hydrophobic feature on the ligand.

  • Model Refinement: The generated features are refined into a final pharmacophore hypothesis. Exclusion volumes can be added to represent regions of the binding site that should not be occupied by the ligand, which significantly improves screening performance.

G start High-Resolution Protein-Ligand Structure prep Step 1: Protein Preparation (Add H, Optimize) start->prep binding_site Step 2: Binding Site Definition prep->binding_site interaction_map Step 3: Analyze Protein-Ligand Interactions binding_site->interaction_map feature_gen Step 4: Generate Complementary Pharmacophore Features interaction_map->feature_gen refine Step 5: Refine Model (Add Exclusion Volumes) feature_gen->refine end Validated Structure-Based Pharmacophore Model refine->end

Caption: Structure-based pharmacophore generation workflow.

Chapter 5: Application in Drug Discovery: Virtual Screening

The ultimate goal of generating a validated pharmacophore model is to use it as a 3D search query to screen large compound libraries for novel molecules that match the pharmacophoric features.[6][17] This process, known as virtual screening, can drastically reduce the time and cost of identifying new hit compounds.[23]

Protocol: Pharmacophore-Based Virtual Screening

Methodology:

  • Database Preparation: Select and prepare one or more large compound databases (e.g., ZINC, ChEMBL, Enamine).[17][21] For each molecule in the database, a diverse set of 3D conformers must be generated.

  • Screening: The validated pharmacophore model is used as a filter. The software rapidly screens the millions of conformers in the database, retaining only those molecules that can match the pharmacophore query both in feature type and 3D spatial arrangement.

  • Hit Triage and Filtering: The initial hit list from the screen can still be large. It is essential to apply post-screening filters:

    • Rule-of-Five (Ro5): Filter for compounds with drug-like properties.

    • PAINS (Pan-Assay Interference Compounds) Filtering: Remove known promiscuous compounds that often show up as false positives in assays.

    • Visual Inspection: Visually inspect the alignment of the top-ranked hits to the pharmacophore to ensure a good geometric fit.

  • Hit Prioritization: The final, filtered list of compounds can be further prioritized for acquisition and biological testing using complementary methods like molecular docking to predict binding poses and estimate binding affinity.[17][24]

Causality Insight: The power of pharmacophore screening lies in its abstraction. Since the query is based on features rather than a complete chemical structure, it is an excellent tool for "scaffold hopping"—finding new active compounds with entirely different underlying chemical skeletons from the molecules used to build the model.[23][25]

Chapter 6: Conclusion and Future Perspectives

Pharmacophore modeling is a powerful and versatile computational tool that serves as a cornerstone of modern computer-aided drug design.[14][26] For a privileged scaffold like 4-chlorobenzofuran, it provides a rational framework to understand its key binding interactions and to leverage that knowledge in the search for novel therapeutics. The key to success is not the mere application of software but a deep understanding of the underlying principles and an unwavering commitment to rigorous, multi-faceted validation. As a self-validating system, a well-constructed pharmacophore model is one of the most reliable methods for enriching hit lists and accelerating the drug discovery pipeline.

References

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Foundational

Unveiling the Therapeutic Potential of (4-Chloro-1-benzofuran-3-yl)methanamine: A Literature Review of Putative Biological Targets

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals While direct experimental data on the biological targets of (4-Chloro-1-benzofuran-3-yl)methanamine remain...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the biological targets of (4-Chloro-1-benzofuran-3-yl)methanamine remains to be published, a comprehensive review of structurally related benzofuran derivatives provides a strong predictive framework for its potential pharmacological activities. This guide synthesizes the existing literature to illuminate the most probable biological targets of this novel compound, offering a valuable resource for researchers initiating investigation into its therapeutic applications. The benzofuran scaffold is a well-established pharmacophore, known to interact with a variety of biological targets, primarily within the central nervous system.[1][2]

Monoamine Oxidase (MAO) Inhibition: A Primary Avenue of Investigation

A significant body of evidence points towards benzofuran derivatives as potent inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][4][5]

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • MAO-B Selectivity: Many benzofuran derivatives exhibit selectivity for the MAO-B isoform.[3][6] This is a particularly attractive feature for the development of treatments for neurodegenerative disorders like Parkinson's disease.

  • Role of Halogen Substitution: The presence of a halogen, such as the chloro group in (4-Chloro-1-benzofuran-3-yl)methanamine, has been shown to influence the inhibitory potency of related compounds. For instance, 7-Chloro-4-nitrobenzofurazan is a potent inhibitor of both MAO-A and MAO-B.[4]

  • Aminomethyl Group Contribution: The aminomethyl group at the 3-position is a key structural feature that can contribute to the binding affinity and selectivity for MAO enzymes.

Experimental Protocol: In Vitro MAO Inhibition Assay

A standard and reliable method to determine the MAO inhibitory potential of (4-Chloro-1-benzofuran-3-yl)methanamine is a fluorometric assay using a commercially available kit.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are pre-incubated with a range of concentrations of the test compound.

  • Substrate Addition: A non-fluorescent substrate, such as Amplex® Red, is added to the enzyme-inhibitor mixture along with a peroxidase.

  • Reaction Initiation: The reaction is initiated by the addition of a specific substrate for each enzyme isoform (e.g., p-tyramine for both MAO-A and MAO-B).

  • Signal Detection: The enzymatic reaction produces hydrogen peroxide, which reacts with the Amplex® Red reagent in the presence of horseradish peroxidase to generate the highly fluorescent product, resorufin.

  • Data Analysis: The fluorescence is measured using a microplate reader, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

Interaction with Serotonergic Systems: A Multifaceted Potential

The serotonergic system, encompassing serotonin receptors and the serotonin transporter (SERT), is another prominent target for benzofuran derivatives.[7][8] This suggests that (4-Chloro-1-benzofuran-3-yl)methanamine could modulate serotonergic neurotransmission, with potential applications in mood disorders and other psychiatric conditions.

Putative Serotonergic Targets:

  • Serotonin Transporter (SERT): Benzofuran analogs, particularly those with an aminomethyl group, have shown affinity for SERT, suggesting potential as serotonin reuptake inhibitors.[9][10] The chloro-substitution on the benzofuran ring may influence this activity.

  • 5-HT1A Receptors: Several benzofuran derivatives have been identified as ligands for the 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs.[7]

  • 5-HT2A Receptors: Interaction with 5-HT2A receptors is another possibility, which could lead to a range of effects on mood, cognition, and perception.

Experimental Workflow: Radioligand Binding Assays

To ascertain the affinity of (4-Chloro-1-benzofuran-3-yl)methanamine for serotonergic targets, competitive radioligand binding assays are the gold standard.

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT), 5-HT1A, or 5-HT2A receptors are prepared.

  • Competitive Binding: The membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]8-OH-DPAT for 5-HT1A, or [³H]ketanserin for 5-HT2A) in the presence of increasing concentrations of (4-Chloro-1-benzofuran-3-yl)methanamine.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound fraction.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Dopamine and Norepinephrine Transporter Modulation: Exploring Broader Monoaminergic Effects

While the primary focus for many benzofurans has been on MAO and serotonin targets, some derivatives also exhibit activity at the dopamine transporter (DAT) and norepinephrine transporter (NET).[8][10] This suggests a potential for (4-Chloro-1-benzofuran-3-yl)methanamine to have a broader monoaminergic profile.

Table 1: Summary of Putative Biological Targets and Potential Therapeutic Applications

Putative Target Predicted Activity Potential Therapeutic Application Supporting Evidence from Analogs
Monoamine Oxidase B (MAO-B) Selective InhibitionNeurodegenerative Diseases (e.g., Parkinson's)[3][6]
Serotonin Transporter (SERT) Inhibition of ReuptakeDepression, Anxiety Disorders[7][9][10]
5-HT1A Receptor Ligand (Agonist/Antagonist)Anxiety, Depression[7]
Dopamine Transporter (DAT) Inhibition of Reuptake/ReleaseADHD, CNS Stimulant Effects[8][10]

Anticancer and Antimicrobial Activities: Expanding the Therapeutic Horizon

The benzofuran scaffold is also recognized for its potential in oncology and infectious diseases.[2][11] Halogenated benzofuran derivatives, in particular, have demonstrated promising activity against various cancer cell lines and microbial pathogens.[11]

Hypothesized Mechanisms of Action:

  • Anticancer: Potential mechanisms include the inhibition of kinases and the induction of apoptosis.

  • Antimicrobial: The exact mechanisms are varied but can involve disruption of microbial cell membranes or inhibition of essential enzymes.

Experimental Approach: Cell Viability and Antimicrobial Susceptibility Testing

Initial screening for these activities can be performed using standard in vitro assays.

Caption: Initial Screening for Anticancer and Antimicrobial Activity.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of (4-Chloro-1-benzofuran-3-yl)methanamine is currently lacking, the extensive literature on related benzofuran derivatives provides a robust foundation for predicting its pharmacological profile. The most promising avenues for investigation lie in its potential as a monoamine oxidase inhibitor, particularly for MAO-B, and as a modulator of serotonergic and other monoaminergic systems. Further research, employing the experimental protocols outlined in this guide, is essential to definitively characterize the biological targets and unlock the full therapeutic potential of this novel compound.

References

  • Kumar, N., Nayyar, S., & Gupata, M. (2006). Processes for the preparation of citalopram and its intermediate from 5-aminophthalide. WO 2006/103550 A1.
  • Prins, L. H. A., Petzer, J. P., & Malan, S. F. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. European Journal of Medicinal Chemistry, 45(10), 4458–4466.
  • Silverman, R. B. (1983). Inhibition of monoamine oxidase by 7-chloro-4-nitrobenzofurazan. Biochemistry, 22(14), 3371–3377.
  • Wang, L., et al. (2012). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorganic & Medicinal Chemistry Letters, 22(15), 5035-5038.
  • Chimenti, F., et al. (2013). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 8(3), 3047-3061.
  • Canal, C. E., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of Pharmacology and Experimental Therapeutics, 388(1), 133-143.
  • Zhang, Q., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29066-29080.
  • Kim, H., et al. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. European Journal of Medicinal Chemistry, 250, 115212.
  • Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic Chemistry, 127, 105979.
  • Baumann, M. H., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of Pharmacology and Experimental Therapeutics, 388(1), 133-143.
  • Zhang, Q., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29066-29080.

Sources

Exploratory

Physicochemical Properties of (4-Chloro-1-benzofuran-3-yl)methanamine for Lead Optimization

[1] Executive Summary (4-Chloro-1-benzofuran-3-yl)methanamine represents a high-value scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1] As a bioisostere of tryptamine and 3-benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(4-Chloro-1-benzofuran-3-yl)methanamine represents a high-value scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1] As a bioisostere of tryptamine and 3-benzylamine derivatives, this fragment offers a unique physicochemical profile defined by the lipophilic benzofuran core and the steric/electronic modulation of the 4-chloro substituent.

This guide details the physicochemical properties of this scaffold, analyzes the structural implications of the 4-position chlorine, and provides actionable protocols for its optimization into a drug-like lead candidate.[2]

Structural Analysis & Pharmacophore Mapping[1][2][3][4]

The molecule consists of three distinct pharmacophoric elements:

  • The Benzofuran Core: A lipophilic, aromatic bicycle acting as a scaffold for

    
     stacking interactions.[1]
    
  • The Primary Amine (Methanamine): A basic center (

    
     linker) serving as a hydrogen bond donor/acceptor and a key point for derivatization.[1]
    
  • The 4-Chloro Substituent: A critical modulator of lipophilicity, metabolic stability, and conformation.[1][2]

The "Peri-Effect" of 4-Substitution

The 4-chloro group is not merely a lipophilic handle; it exerts a peri-interaction with the C3-methanamine side chain. Unlike 5- or 6-substituted analogs, the 4-Cl creates steric bulk that restricts the rotational freedom of the C3-methylene bond.[1]

  • Consequence: This can lock the amine into a preferred conformation, potentially reducing the entropic penalty upon binding to a receptor (e.g., 5-HT2C or Melatonin receptors).[2]

Physicochemical Profile

The following data summarizes the calculated and estimated properties of the free base.

PropertyValue (Est.)Description & Impact
Molecular Weight 181.62 g/mol Fragment-like; ideal for Lead-Oriented Synthesis (LE).[1]
cLogP 2.3 – 2.6Moderate lipophilicity.[1] The 4-Cl adds ~0.7 log units compared to the H-analog, improving CNS penetration potential.
TPSA 39 ŲLow polar surface area (Benzofuran O + Amine N), predicting high blood-brain barrier (BBB) permeability.[1][2]
pKa (Basic) 8.8 – 9.2Slightly lower than typical benzylamines (pKa ~9.[1]5) due to the inductive electron-withdrawing effect of the 4-Cl and the benzofuran oxygen.[1]
H-Bond Donors 2Primary amine (-NH₂).[1]
H-Bond Acceptors 2Amine N and Benzofuran O.
Rotatable Bonds 1C3-CH₂ bond (restricted by 4-Cl).[1]
Solubility & Ionization

At physiological pH (7.4), the amine will be predominantly protonated (


), existing as a cation.[1][2] This ensures high aqueous solubility (>100 µM) for the hydrochloride salt form, facilitating initial screening assays.[1][2] However, for CNS targets, the equilibrium concentration of the neutral species is sufficient for passive diffusion across the BBB.[2]

Lead Optimization Strategy

To transition this fragment into a lead candidate, specific liabilities must be addressed.

A. Metabolic Liability: The "Soft Spot"

The primary benzylic amine is highly susceptible to oxidative deamination by Monoamine Oxidases (MAO-A/B) and Cytochrome P450s .[1]

  • Optimization:

    • a-Methylation: Introducing a methyl group at the methylene linker (creating a chiral center) blocks MAO-mediated oxidation.[1]

    • Amide/Sulfonamide Formation: Capping the amine eliminates basicity and prevents deamination, though this changes the pharmacophore significantly.[2]

    • Deuteration: Selective deuteration of the benzylic position (

      
      ) can utilize the Kinetic Isotope Effect (KIE) to slow metabolism without altering sterics.[1]
      
B. Lipophilicity Modulation

While the 4-Cl boosts potency via hydrophobic pocket filling, it raises cLogP.[1] If the final molecule becomes too lipophilic (cLogP > 4.5):

  • Strategy: Replace 4-Cl with 4-F (smaller, less lipophilic) or introduce polar groups (e.g., morpholine, pyridine) on the amine tail.[1][2]

C. Optimization Workflow Diagram

OptimizationStrategy Start Scaffold: (4-Chloro-1-benzofuran-3-yl)methanamine Prop Analyze Physicochemical Profile (LogP ~2.4, pKa ~9.0) Start->Prop Branch1 Liability: MAO Oxidation (Benzylic Amine) Prop->Branch1 Branch2 Liability: Conformational Entropy Prop->Branch2 Branch3 Target: CNS Penetration Prop->Branch3 Sol1 Strategy: Steric Hindrance Branch1->Sol1 Sol2 Strategy: Rigidification Branch2->Sol2 Sol3 Strategy: MPO Alignment Branch3->Sol3 Sol1a α-Methylation (Blocks metabolic soft spot) Sol1->Sol1a Sol1b Deuteration (D2) (Kinetic Isotope Effect) Sol1->Sol1b Lead Optimized Lead Candidate (Improved t1/2, Potency) Sol1a->Lead Sol1b->Lead Sol2a Cyclization (Tetrahydro-beta-carboline analogs) Sol2->Sol2a Sol2a->Lead Sol3a Cap Amine (Amides/Ureas to lower pKa) Sol3->Sol3a Sol3a->Lead

Figure 1: Decision tree for optimizing the benzofuran-methanamine scaffold based on physicochemical liabilities.

Experimental Protocols

To validate the properties of this scaffold during optimization, the following self-validating protocols are recommended.

Protocol 1: Potentiometric pKa Determination

Why: Accurate pKa is essential for predicting ionization at physiological pH and receptor binding affinity.[1]

  • Preparation: Dissolve 2-5 mg of the compound (HCl salt) in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Titrant: Standardized 0.1 M KOH.

  • Apparatus: Automatic potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.

  • Execution:

    • Perform a "blank" titration with solvent only to calibrate the Bjerrum difference plot.[1]

    • Titrate the sample from pH 2.0 to pH 12.0.[1]

    • Perform in triplicate.

  • Validation: The standard deviation between runs must be <0.05 pH units. Use a reference standard (e.g., Quinine) to verify electrode performance.[1][2]

Protocol 2: Lipophilicity (LogD 7.[1]4) via Shake-Flask

Why: Calculated LogP is often inaccurate for halogenated heterocycles.[1] Experimental LogD is the truth source.[1]

  • Phases: Pre-saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve compound in the pre-saturated octanol phase to a concentration of 1 mM.

  • Equilibration: Mix equal volumes (1 mL) of octanol-compound and PBS in a glass vial.

  • Agitation: Shake at 25°C for 60 minutes (do not vortex vigorously to avoid emulsion). Centrifuge at 3000 rpm for 10 min to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
  • Criteria: Mass balance (sum of amounts in both phases) must be >90% of the initial amount.[1]

Metabolic Pathway Visualization

Understanding the metabolic fate of the (4-Chloro-1-benzofuran-3-yl)methanamine core is vital for designing analogs with improved half-life.[1]

MetabolicPathway Parent Parent: (4-Cl-Benzofuran-3-yl)methanamine MAO Enzyme: MAO-A/B Parent->MAO Oxidative Deamination CYP Enzyme: CYP450 Parent->CYP Aromatic Hydroxylation (Pos 5, 6, or 7) Aldehyde Intermediate: Aldehyde MAO->Aldehyde Hydroxy Metabolite 2: Hydroxylated Analog (Potentially Active) CYP->Hydroxy Acid Metabolite 1: Carboxylic Acid (Inactive/Excreted) Aldehyde->Acid Aldehyde Dehydrogenase UGT Enzyme: UGT Hydroxy->UGT Conjugation Glucuronide Metabolite 3: O-Glucuronide (Renal Clearance) UGT->Glucuronide

Figure 2: Predicted metabolic pathway showing the major clearance route via MAO-mediated deamination.[1]

References

  • Benzofuran Scaffolds in Medicinal Chemistry

    • Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.[3]

    • Source: Journal of Research in Medical Sciences (2015).[1][3]

    • URL:[Link][1][2]

  • Physicochemical Properties of Benzofuran Derivatives

    • Title: 1-Benzofuran-3-yl-(2,5-dimethoxyphenyl)methanamine (PubChem Data).[1][4]

    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1][2]

  • Metabolic Stability Protocols

    • Title: In Vitro Metabolism of a Benzofuran-Substituted Nitazene.[1]

    • Source: Metabolites (2025).[1][5]

    • URL:[Link]

  • pKa Determination Standards

    • Title: pKa Data Compiled by R. Williams.[1][6]

    • Source: Organic Chemistry Data.[1][7][8]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of (4-Chloro-1-benzofuran-3-yl)methanamine

This Application Note is designed for professional researchers and medicinal chemists. It outlines a high-fidelity, proposed synthetic route for (4-Chloro-1-benzofuran-3-yl)methanamine , derived from commercially accessi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional researchers and medicinal chemists. It outlines a high-fidelity, proposed synthetic route for (4-Chloro-1-benzofuran-3-yl)methanamine , derived from commercially accessible precursors.[1]

As no direct, single-step literature precedent exists for this specific isomer in the public domain, this protocol applies established functional group transformations (FGI) to the known building block Methyl 4-chloro-1-benzofuran-3-carboxylate .[1]

Abstract & Retrosynthetic Strategy

The target molecule, (4-Chloro-1-benzofuran-3-yl)methanamine , is a primary amine useful as a scaffold in fragment-based drug discovery (FBDD).[1] The presence of the chlorine atom at the C4 position introduces steric bulk and electronic modulation distinct from the more common unsubstituted benzofurans.

To ensure high purity and avoid the formation of secondary/tertiary amine byproducts common in direct alkylation, this protocol utilizes a Staudinger Reduction pathway. The synthesis proceeds via the reduction of the corresponding ester to an alcohol, conversion to an azide, and selective reduction to the primary amine.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic analysis avoiding over-alkylation pathways. Target (4-Chloro-1-benzofuran-3-yl)methanamine (Target Primary Amine) Azide Intermediate: Azide (R-CH2-N3) Azide->Target Staudinger Reduction (PPh3, H2O) Alcohol Intermediate: Alcohol (R-CH2-OH) Alcohol->Azide Activation & Displacement (MsCl; NaN3) Ester Starting Material: Methyl 4-chloro-1-benzofuran-3-carboxylate Ester->Alcohol Hydride Reduction (LiAlH4)

Figure 1: The chosen pathway prioritizes the isolation of stable intermediates (Alcohol, Azide) to maximize yield and purity.

Materials & Safety Protocols

Precursor Selection: The synthesis begins with Methyl 4-chloro-1-benzofuran-3-carboxylate (CAS: 1824596-85-1), a known intermediate in benzofuran chemistry [1].[1]

Safety Advisory:

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. Use strictly anhydrous conditions.

  • Sodium Azide (NaN₃): Acutely toxic and can form explosive metal azides. Do not use chlorinated solvents (DCM) with free azide salts if possible; however, in biphasic or subsequent steps, care must be taken. We utilize a mesylation/DMF route to minimize risk.

  • Workup: All waste streams containing azides must be quenched with nitrous acid or bleach solution before disposal.

Step-by-Step Experimental Protocol

Stage 1: Reduction to (4-Chloro-1-benzofuran-3-yl)methanol

Objective: Convert the ester moiety to a primary alcohol.[1][2]

Reagents:

  • Methyl 4-chloro-1-benzofuran-3-carboxylate (1.0 eq)[1]

  • LiAlH₄ (1.2 eq, 2.4 M in THF)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Charge with anhydrous THF and cool to 0°C.

  • Addition: Add LiAlH₄ solution dropwise.

  • Substrate: Dissolve the starting ester in minimal THF and add slowly to the hydride suspension, maintaining internal temp <5°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the ester spot.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 eq per g LiAlH4), then 15% NaOH (1 eq), then water (3 eq).

  • Isolation: Filter the granular precipitate through a Celite pad. Concentrate the filtrate in vacuo to yield the crude alcohol.

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Stage 2: Activation and Azidation

Objective: Convert the alcohol to a mesylate leaving group, then displace with azide.

Reagents:

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

  • Triethylamine (TEA) (1.5 eq)[1]

  • Sodium Azide (NaN₃) (1.5 eq)[1]

  • Solvents: DCM (Step A), DMF (Step B)

Procedure:

  • Mesylation (Step A): Dissolve the Stage 1 alcohol in DCM at 0°C. Add TEA, followed by dropwise addition of MsCl. Stir for 1 hour.

  • Workup A: Wash with cold 1M HCl, then NaHCO₃. Dry over MgSO₄ and concentrate to give the unstable mesylate intermediate. Do not store.

  • Azidation (Step B): Immediately dissolve the mesylate in anhydrous DMF. Add NaN₃.

  • Reaction: Heat to 60°C for 4 hours.

  • Workup B: Dilute with water and extract with Et₂O (Diethyl ether). Note: Azides are safer in ether than DCM. Wash organic layer extensively with water to remove DMF.

  • Safety Check: Check aqueous waste for azide content before disposal.

Stage 3: Staudinger Reduction to Target Amine

Objective: Selective reduction of the azide to the primary amine without affecting the chloro-arene or furan ring.[1]

Reagents:

  • Triphenylphosphine (PPh₃) (1.1 eq)[1]

  • Water (excess)[1]

  • Solvent: THF

Procedure:

  • Formation of Iminophosphorane: Dissolve the Stage 2 azide in THF. Add PPh₃ in one portion at RT. Evolution of N₂ gas will be observed. Stir for 2 hours until gas evolution ceases.

  • Hydrolysis: Add water (1 mL per mmol substrate) to the reaction mixture. Heat to 50°C for 3 hours to hydrolyze the intermediate.

  • Workup: Concentrate THF. Acidify the aqueous residue with 1M HCl (to protonate the amine, making it water-soluble). Wash the aqueous acidic layer with DCM (removes Triphenylphosphine oxide byproduct).

  • Basification: Basify the aqueous layer to pH >12 using 2M NaOH.

  • Extraction: Extract the free base amine into DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Final Salt Formation (Optional but Recommended): Dissolve the oil in Et₂O and add 2M HCl in ether to precipitate (4-Chloro-1-benzofuran-3-yl)methanamine hydrochloride as a stable solid.

Analytical Validation (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed.

TechniqueParameterExpected Signature
1H NMR (DMSO-d6)Amine ProtonsBroad singlet δ 8.2-8.5 ppm (if HCl salt) or δ 1.5-2.0 (free base).[1]
1H NMR Methylene (-CH2-)Singlet or doublet (J~5Hz) around δ 4.0-4.2 ppm.[1]
1H NMR Furan C2-HSinglet around δ 7.8-8.1 ppm (characteristic of 3-substituted benzofurans).[1]
13C NMR C-ClShift ~125-130 ppm (C4 position).[1]
LC-MS Molecular Ion[M+H]+ = 182.03 (approx).[1]

Process Workflow Diagram

Workflow Figure 2: Sequential Process Flow for Batch Synthesis cluster_0 Stage 1: Reduction cluster_1 Stage 2: Substitution cluster_2 Stage 3: Staudinger S1 Ester Input S2 LiAlH4/THF 0°C -> RT S1->S2 S3 Alcohol Intermediate S2->S3 S4 MsCl/TEA Activation S3->S4 S5 NaN3/DMF Displacement S4->S5 S6 Azide Intermediate S5->S6 S7 PPh3/H2O Reduction S6->S7 S8 Acid/Base Purification S7->S8 S9 Target Amine (HCl Salt) S8->S9

Figure 2: Operational workflow emphasizing the purification of the amine via acid-base extraction in Stage 3.

References

  • Precursor Availability: Methyl 4-chloro-1-benzofuran-3-carboxylate (CAS 1824596-85-1) is a commercially listed building block.[1] See: BenchChem Compound Entry 1824596-85-1.[1] (Accessed Oct 2023).

  • General Benzofuran Synthesis: Review on Benzofuran Synthesis Strategies. National Institutes of Health (NIH) / PMC.

  • Staudinger Reduction Protocol: Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction". Tetrahedron, 48(8), 1353-1406. (Standard reference for Azide-to-Amine reduction).
  • Gabriel Synthesis Alternative: For an alternative route avoiding azides, see: Synthesis of Benzofuran Derivatives via Cyclization. [1]

Sources

Application

Application Note: Precision Synthesis of (4-Chloro-1-benzofuran-3-yl)methanamine via Chemoselective Reductive Amination

Executive Summary The synthesis of (4-Chloro-1-benzofuran-3-yl)methanamine presents a dual chemoselectivity challenge: preventing the over-alkylation of the target primary amine (dimerization) and preserving the aryl chl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (4-Chloro-1-benzofuran-3-yl)methanamine presents a dual chemoselectivity challenge: preventing the over-alkylation of the target primary amine (dimerization) and preserving the aryl chloride substituent against hydrodehalogenation. Standard heterogeneous hydrogenation protocols (e.g., Pd/C, H₂) are contraindicated due to the high risk of reducing the C–Cl bond.

This Application Note details two field-proven reductive amination protocols designed to maximize the yield of the primary amine while maintaining the integrity of the halogenated benzofuran core. Method A (Titanium-Mediated) is recommended for high-throughput and maximum selectivity. Method B (Borch Reduction) is provided as a robust alternative using standard reagents.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

Reductive amination of aldehydes with ammonia to form primary amines is thermodynamically driven toward secondary amine formation. The intermediate primary amine is often more nucleophilic than ammonia, reacting with the aldehyde to form a Schiff base, which reduces to the symmetric secondary amine (dimer).

To suppress this, the reaction equilibrium must be forced toward the primary imine prior to reduction.

Halogen Retention Strategy

The 4-chloro substituent on the benzofuran ring is susceptible to oxidative insertion by transition metals (Pd, Ni) in the presence of hydrogen. To ensure C–Cl retention , we utilize hydride donors (


, 

) which are orthogonal to aryl halides under these conditions.
Mechanistic Pathway Visualization

ReductiveAmination Aldehyde 4-Chloro-benzofuran- 3-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Imine Primary Imine (Transient) Hemiaminal->Imine - H2O (Ti(OiPr)4 promotes) PrimaryAmine TARGET: Primary Amine Imine->PrimaryAmine + Hydride (Reduction) SecondaryImine Secondary Imine (Unwanted) PrimaryAmine->SecondaryImine + Aldehyde (Over-alkylation) Dimer Secondary Amine (Dimer Impurity) SecondaryImine->Dimer + Hydride

Figure 1: Reaction pathway highlighting the critical divergence between the desired primary amine and the unwanted dimer. Method A blocks the red pathway by sequestering water and stabilizing the primary imine.

Experimental Protocols

Method A: Titanium(IV) Isopropoxide Mediated Reductive Amination (Recommended)

Rationale:


 acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine before the reducing agent is added. This effectively eliminates dimerization.

Reagents:

  • Substrate: 4-Chloro-1-benzofuran-3-carbaldehyde (1.0 eq)

  • Ammonia source: 2.0 M

    
     in Methanol (5.0 eq) or 
    
    
    
    (excess) +
    
    
  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (2.0 eq)
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 eq)
    

Protocol:

  • Imine Formation (Anhydrous):

    • In a flame-dried flask under

      
      , dissolve the aldehyde (1 mmol) in anhydrous THF (5 mL).
      
    • Add

      
       (2 mmol) followed by 
      
      
      
      in MeOH (5 mmol).
    • Observation: The solution may turn slightly yellow/orange, indicating imine-titanium complex formation.

    • Stir at ambient temperature for 6–12 hours. Monitor by TLC (aldehyde consumption).

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add

      
       (1.5 mmol) portion-wise (gas evolution may occur).
      
    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Quench & Workup (Critical Step):

    • Quench by adding 10 mL of aqueous

      
       (2 M). Note: A heavy white precipitate (
      
      
      
      ) will form.
    • Dilute with Ethyl Acetate (EtOAc) and filter the slurry through a Celite pad to remove titanium salts.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude amine is often pure enough. If necessary, purify via Acid-Base extraction or Flash Chromatography (DCM/MeOH/NH4OH).

Method B: The Borch Reduction (Alternative)

Rationale: Uses a large excess of ammonium acetate to statistically favor the primary amine.


 is used because it is stable at pH 6–7, where imine formation is optimal.

Reagents:

  • Substrate: 4-Chloro-1-benzofuran-3-carbaldehyde (1.0 eq)

  • Ammonia source: Ammonium Acetate (

    
    ) (10–15 eq)
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (anhydrous)

Protocol:

  • Setup:

    • Dissolve aldehyde (1 mmol) and

      
       (15 mmol) in Methanol (10 mL).
      
    • Add 3Å molecular sieves (optional but recommended to remove water).

  • Reduction:

    • Add

      
       (1.5 mmol) in one portion.
      
    • Stir at RT for 12–24 hours.

  • pH Adjustment (The "Self-Validating" Check):

    • Check pH.[1][2][3][4][5] It should be ~6.0–7.[2]0. If too acidic (<5), hydrolysis of the imine occurs. If too basic (>8), imine formation slows.

  • Workup:

    • Acidify with 1N HCl to pH < 2 (to decompose excess hydride and protonate the amine).

    • Wash with

      
       (removes neutral impurities/unreacted aldehyde).
      
    • Basify the aqueous layer to pH > 12 with NaOH pellets or 6N NaOH.

    • Extract the free amine into DCM (

      
       mL).
      
    • Dry and concentrate.

Data Summary & Comparison

ParameterMethod A (

)
Method B (Borch)
Primary Amine Selectivity High (>90%) Moderate (70–85%)
Dimer Formation < 5%10–20%
Reaction Time 8–16 h12–24 h
Toxicity Low (Ti is benign)High (Cyanide)
Halogen Retention ExcellentExcellent
Cost ModerateLow

Troubleshooting & Quality Control

Decision Tree for Optimization

Troubleshooting Start Analyze Crude NMR CheckAldehyde Aldehyde Peak (9-10 ppm) Present? Start->CheckAldehyde CheckDimer Dimer Present? (Secondary Amine) CheckAldehyde->CheckDimer No Action1 Increase Ti(OiPr)4 time or Add Molecular Sieves CheckAldehyde->Action1 Yes Action2 Switch to Method A or Increase NH4OAc to 20eq CheckDimer->Action2 Yes Success Pure Primary Amine CheckDimer->Success No

Figure 2: Troubleshooting workflow based on crude NMR analysis.

Self-Validating Checks
  • The "Titanium Crash": In Method A, upon adding water/base during workup, the solution must turn into a thick white slurry (

    
    ). If it remains clear, the hydrolysis was insufficient, and titanium-amine complexes may retain your product.
    
  • The "Acid Wash" (Method B): During workup, the extraction of the acidic aqueous phase with ether is crucial. If the ether layer contains the product, your amine was not protonated (check pH < 2).

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1][2] The cyanohydridoborate anion as a selective reducing agent.[1][2][3][5][6] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved method for the synthesis of primary amines.[7] Journal of the Chemical Society, Perkin Transactions 1, (18), 2206-2210. [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[7][8] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. [Link]

  • Dangerfield, E. M., et al. (2010).[8][9] Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination.[10][11] The Journal of Organic Chemistry, 75(15), 5470–5477. [Link]

Sources

Method

Scalable production methods for (4-Chloro-1-benzofuran-3-yl)methanamine intermediates

Application Notes & Protocols Introduction: The Strategic Importance of the Benzofuran Scaffold Benzofuran and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Strategic Importance of the Benzofuran Scaffold

Benzofuran and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science, found in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] These scaffolds are recognized for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] Specifically, (4-Chloro-1-benzofuran-3-yl)methanamine is a valuable building block for more complex molecules, where the primary amine serves as a crucial handle for further synthetic elaboration. The presence of the chlorine atom at the 4-position can significantly influence the molecule's electronic properties and metabolic stability, making it a key feature in drug design.

The development of robust, efficient, and scalable synthetic routes to this amine and its immediate precursors is paramount for advancing drug discovery programs from laboratory-scale synthesis to pilot plant and commercial production. This guide provides a detailed analysis of two primary, industrially viable pathways for the synthesis of (4-Chloro-1-benzofuran-3-yl)methanamine, focusing on the preparation of its key aldehyde and nitrile intermediates. We will explore the causality behind strategic choices in reagents and reaction conditions, offering field-proven insights for process optimization.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, (4-Chloro-1-benzofuran-3-yl)methanamine (I), reveals two primary intermediates: 4-Chloro-1-benzofuran-3-carbaldehyde (II) and 4-Chloro-1-benzofuran-3-carbonitrile (III) . These intermediates provide convergent pathways to the final product through well-established, scalable chemical transformations.

G cluster_intermediates Key Intermediates cluster_starting_materials Core Synthesis Target (4-Chloro-1-benzofuran-3-yl)methanamine (I) Aldehyde 4-Chloro-1-benzofuran-3-carbaldehyde (II) Target->Aldehyde Reductive Amination Nitrile 4-Chloro-1-benzofuran-3-carbonitrile (III) Target->Nitrile Nitrile Reduction Benzofuran 4-Chloro-1-benzofuran Aldehyde->Benzofuran Formylation (e.g., Vilsmeier-Haack) Nitrile->Benzofuran Cyanation

Caption: Retrosynthetic pathways to the target amine (I).

This guide will detail the synthesis of the core 4-Chloro-1-benzofuran structure, followed by protocols for its conversion into the aldehyde and nitrile intermediates, and their subsequent transformation into the final product.

Route A: Synthesis via the Aldehyde Intermediate

This pathway involves the formylation of a pre-formed 4-chloro-1-benzofuran core, followed by a one-pot reductive amination. Reductive amination is a cornerstone of amine synthesis due to its high efficiency, broad substrate scope, and operational simplicity, making it highly amenable to scale-up.[6]

Workflow for Route A

Caption: Workflow for the aldehyde-based synthetic route.

Protocol 1: Synthesis of 4-Chloro-1-benzofuran-3-carbaldehyde (II)

This protocol first describes the formation of the benzofuran ring system, a critical step for which numerous methods exist.[7][8][9] We present a modern approach followed by a classic formylation reaction.

Step 1: Synthesis of 4-Chloro-1-benzofuran

  • O-Alkylation: To a solution of 2-chloro-6-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq). Stir the suspension vigorously.

  • Add propargyl bromide (1.1 eq, 80% solution in toluene) dropwise at room temperature.

  • Heat the mixture to reflux and monitor by TLC until the starting phenol is consumed (typically 4-6 hours).

  • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure to yield the crude propargyl ether.

  • Cyclization: The crude ether is subjected to microwave-assisted intramolecular cyclization in a high-boiling solvent like N,N-dimethylformamide (DMF) to afford 4-chloro-1-benzofuran. This method often provides higher yields and shorter reaction times compared to traditional thermal cyclization.

Step 2: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂), cool anhydrous DMF (3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 4-chloro-1-benzofuran (1.0 eq) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor progress by GC-MS.

  • Workup: Cool the reaction mixture in an ice bath and quench by slowly adding it to a stirred mixture of ice and water.

  • Neutralize the solution with aqueous sodium hydroxide or sodium acetate to precipitate the aldehyde product.

  • Filter the solid, wash with water, and dry. Recrystallization from ethanol or isopropanol can be used for further purification to yield 4-chloro-1-benzofuran-3-carbaldehyde (II).

Protocol 2: Reductive Amination to (4-Chloro-1-benzofuran-3-yl)methanamine (I)

This one-pot procedure is highly efficient. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred in a laboratory setting for its high selectivity and mildness, as it does not readily reduce the starting aldehyde.[10][11] For larger-scale operations, catalytic hydrogenation offers a more atom-economical and cost-effective alternative.

Method A: Using Sodium Triacetoxyborohydride

  • Reaction Setup: To a flask containing 4-chloro-1-benzofuran-3-carbaldehyde (1.0 eq) in an appropriate solvent (e.g., dichloroethane, THF), add a solution of ammonia in methanol (7N, 5-10 eq) or ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.

  • Stir the reaction at room temperature for 12-24 hours until completion (monitored by LC-MS).

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Method B: Catalytic Transfer Hydrogenation

  • Reaction Setup: In a suitable pressure vessel, dissolve the aldehyde (1.0 eq) and a hydrogen source such as ammonium formate (5.0 eq) in methanol.

  • Add a catalyst, such as 10% Palladium on Carbon (Pd/C, 1-5 mol%).

  • Seal the vessel and heat to 50-60 °C with vigorous stirring for 6-12 hours.

  • Workup: Cool the reaction, filter the catalyst through a pad of Celite®, and wash the pad with methanol.

  • Concentrate the filtrate. The resulting crude product can be purified by acid-base extraction or crystallization of a salt (e.g., hydrochloride).

Route B: Synthesis via the Nitrile Intermediate

This alternative scalable route proceeds through a nitrile intermediate, which is then reduced to the primary amine. The catalytic hydrogenation of nitriles is a highly economical and widely used industrial method for producing primary amines.[12][13] Careful selection of the catalyst and conditions is crucial to prevent the formation of secondary and tertiary amine byproducts.[12][14]

Workflow for Route B

Caption: Workflow for the nitrile-based synthetic route.

Protocol 3: Synthesis of 4-Chloro-1-benzofuran-3-carbonitrile (III)

Step 1: Bromination of 4-Chloro-1-benzofuran

  • Dissolve 4-chloro-1-benzofuran (1.0 eq) in a solvent like carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).

  • Heat the mixture to reflux until TLC indicates full conversion of the starting material.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the solvent to obtain crude 3-bromo-4-chloro-1-benzofuran.

Step 2: Cyanation

  • Rosenmund-von Braun Reaction: Combine the crude 3-bromo-4-chloro-1-benzofuran (1.0 eq) with copper(I) cyanide (CuCN, 1.2 eq) in a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP).

  • Heat the mixture to 140-160 °C for several hours under an inert atmosphere.

  • Workup: After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent (e.g., toluene, ethyl acetate).

  • Wash, dry, and concentrate the organic phase. The crude nitrile can be purified by column chromatography or recrystallization.

Protocol 4: Reduction of Nitrile to (4-Chloro-1-benzofuran-3-yl)methanamine (I)

The reduction of nitriles can be achieved with various reagents, but catalytic hydrogenation is preferred for scalability.[13] The use of Raney Nickel is cost-effective, though other catalysts like palladium or rhodium complexes can offer higher selectivity.[12][13]

Method: Catalytic Hydrogenation with Raney Nickel

  • Catalyst Preparation: In a hydrogenation vessel, add a slurry of activated Raney Nickel (5-10% by weight) in ethanol or methanol.

  • Reaction Setup: Add a solution of 4-chloro-1-benzofuran-3-carbonitrile (1.0 eq) in the same solvent. To suppress the formation of secondary amines, ammonia is often added to the reaction medium (e.g., using a 7N solution of ammonia in methanol as the solvent).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

  • Heat the mixture to 40-60 °C with efficient stirring. The reaction is typically exothermic and may require cooling.

  • Monitor hydrogen uptake to determine reaction completion.

  • Workup: Depressurize the vessel and purge with nitrogen. Filter the catalyst carefully (Raney Nickel is pyrophoric and should be handled wet).[14]

  • Concentrate the filtrate to obtain the crude primary amine, which can be purified as described previously.

Data Summary and Comparison

StepRouteReagents & ConditionsTypical YieldScalability Considerations
Intermediate Synthesis A: Aldehyde 1. 4-Chloro-1-benzofuran2. POCl₃, DMF75-85%Vilsmeier-Haack is a classic, scalable reaction. POCl₃ is corrosive.
Intermediate Synthesis B: Nitrile 1. 3-Bromo-4-chloro-1-benzofuran2. CuCN, DMF70-80%Use of cyanide salts requires strict safety protocols and waste management.
Final Amine Synthesis A: Reductive Amination 1. Aldehyde, NH₃/MeOH2. NaBH(OAc)₃ or H₂/Pd-C80-95%Catalytic hydrogenation is preferred for large scale due to cost and atom economy.
Final Amine Synthesis B: Nitrile Reduction 1. Nitrile, H₂2. Raney Ni, NH₃/MeOH85-95%Highly economical and efficient industrial process. Catalyst handling (pyrophoric) is a key safety point.[12][14]

Conclusion

Both the aldehyde and nitrile pathways represent viable and scalable methods for the production of (4-Chloro-1-benzofuran-3-yl)methanamine.

  • Route A (Aldehyde) is highly reliable, and the final reductive amination step is very clean. The use of catalytic hydrogenation in this step enhances its green credentials for industrial applications.

  • Route B (Nitrile) is often more cost-effective at a very large scale, leveraging the economical catalytic reduction of a nitrile.[12] However, it involves the use of toxic cyanide reagents, which necessitates specialized handling and waste disposal infrastructure.

The ultimate choice of synthetic route will depend on factors including the available manufacturing infrastructure, cost of raw materials, environmental and safety regulations, and the desired scale of production. Both protocols provided offer a robust foundation for process development and optimization.

References

  • Nitrile reduction - Wikipedia. Wikipedia. [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]

  • Chemoselective reduction of nitrile to amine. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Nitrile Reduction - Wordpress. IFF-ACS. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. ACS Publications. [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC. National Center for Biotechnology Information. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Royal Society of Chemistry. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Journal of Research in Science. [Link]

  • Myers Chem 115. Harvard University. [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. Università degli Studi di Milano. [Link]

  • Reductive Amination - Wordpress. IFF-ACS. [Link]

  • (PDF) Synthesis of novel benzofuran hybrid derivatives - ResearchGate. ResearchGate. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. [Link]

Sources

Application

Application Note: Chemoselective Reduction of 4-Chlorobenzofuran-3-carbonitrile

The following Application Note and Protocol is designed for researchers requiring a high-fidelity conversion of 4-chlorobenzofuran-3-carbonitrile to (4-chlorobenzofuran-3-yl)methanamine. This guide prioritizes chemoselec...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers requiring a high-fidelity conversion of 4-chlorobenzofuran-3-carbonitrile to (4-chlorobenzofuran-3-yl)methanamine.

This guide prioritizes chemoselectivity to preserve the aryl chloride and safety when handling hydride reducing agents.

Target Molecule: (4-Chlorobenzofuran-3-yl)methanamine CAS (Starting Material): 4-chlorobenzofuran-3-carbonitrile (Generic ref) Reaction Class: Hydride Reduction / Nitrile to Primary Amine

Executive Summary & Strategic Rationale

The conversion of 4-chlorobenzofuran-3-carbonitrile to its corresponding primary amine is a critical transformation in the synthesis of CNS-active agents and kinase inhibitors. While multiple methods exist for nitrile reduction, this substrate presents specific challenges:

  • Halogen Retention: The C4-chloro substituent is susceptible to hydrodehalogenation (loss of Cl) under catalytic hydrogenation conditions (e.g., Pd/C, H₂).

  • Steric Strain: The C4-chloro group is peri-positioned relative to the C3-carbonitrile, creating significant steric crowding that may impede reagent approach.

  • Furan Ring Stability: The benzofuran double bond can be sensitive to over-reduction under harsh conditions.

Selected Methodology: This protocol recommends Borane-Tetrahydrofuran (BH₃[1]·THF) complex as the primary method. Unlike Lithium Aluminum Hydride (LiAlH₄), borane behaves as an electrophilic reducing agent. It coordinates preferentially to the electron-rich nitrogen of the nitrile, facilitating reduction without disturbing the aryl chloride or the benzofuran aromaticity.

Alternative Method: A LiAlH₄ protocol is provided as a secondary option for scale-up scenarios where cost is a driver, provided strict temperature control is maintained.

Retrosynthetic Analysis & Mechanism

The reduction proceeds via the sequential delivery of hydride ions to the nitrile carbon.[2]

Pathway:

  • Coordination: The Lewis acidic Borane coordinates to the nitrile nitrogen.

  • Hydride Transfer: Three equivalents of hydride are utilized to form a borazine-type intermediate.

  • Hydrolysis: Acidic workup breaks the Boron-Nitrogen bond to release the primary amine salt.

ReactionPathway SM 4-Chlorobenzofuran- 3-carbonitrile Complex Lewis Acid Adduct SM->Complex + BH3·THF (Coordination) Imine Imino-Borane Intermediate Complex->Imine Hydride Transfer 1 Borazine Borazine Polymer Imine->Borazine Hydride Transfer 2 (Trimerization) Product (4-Chlorobenzofuran- 3-yl)methanamine Borazine->Product Acid Hydrolysis (HCl/MeOH)

Experimental Protocol A: Borane-THF Reduction (Recommended)

Best for: High purity, preservation of halogen, laboratory scale (100 mg – 10 g).

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleGrade
4-Chlorobenzofuran-3-carbonitrile1.0Substrate>97% HPLC
Borane-THF Complex (1.0 M)3.0 - 4.0Reducing AgentAnhydrous, Stabilized
Tetrahydrofuran (THF)SolventSolventAnhydrous, Inhibitor-free
Methanol (MeOH)QuenchQuench AgentHPLC Grade
HCl (1.25 M in MeOH)HydrolysisComplex BreakerReagent Grade
Step-by-Step Procedure

1. Inert Gas Setup

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.

  • Flush the system with dry Nitrogen (N₂) or Argon for 15 minutes. Maintain a positive pressure of inert gas throughout.

2. Solubilization

  • Charge the RBF with 4-chlorobenzofuran-3-carbonitrile (1.0 equiv) .

  • Add anhydrous THF (approx. 10 mL per gram of substrate).

  • Stir until fully dissolved. Cool the solution to 0°C using an ice/water bath.

3. Reagent Addition (Critical Step)

  • Transfer BH₃·THF (1.0 M, 3.5 equiv) to the addition funnel via cannula or nitrogen-flushed syringe.

  • Dropwise Addition: Add the borane solution slowly over 20–30 minutes.

    • Note: Gas evolution (H₂) may occur but is usually minimal compared to LiAlH₄.

    • Steric Note: The 4-chloro group hinders the nitrile; excess reagent (3.5 eq) drives the reaction to completion.

4. Reaction Phase

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Heat the mixture to a gentle reflux (66°C) .

  • Monitor by TLC or LC-MS.

    • Time: Typically 4–16 hours.

    • Endpoint: Disappearance of nitrile (approx. R_f 0.6 in 20% EtOAc/Hex) and appearance of the polar amine (baseline or low R_f).

5. Quench & Hydrolysis (The "Boron Trap")

  • Cool the reaction mixture to 0°C .

  • Cautiously add Methanol dropwise until bubbling ceases.

  • Add 1.25 M HCl in MeOH (approx. 5–6 equiv of acid).

  • Reflux the mixture for 1–2 hours .

    • Why? Borane reduction forms a stable Boron-Nitrogen complex. Acidic reflux is mandatory to cleave this bond and free the amine.

6. Isolation

  • Concentrate the mixture under reduced pressure to obtain a solid residue (Amine·HCl salt).[2]

  • Basification: Redissolve in minimal water/THF, cool to 0°C, and adjust pH to >12 using 2N NaOH.

  • Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[3]

Experimental Protocol B: LiAlH₄ Reduction (Alternative)

Best for: Scale-up where BH₃ cost is prohibitive. Requires strict temperature control to prevent dechlorination.

Key Modifications
  • Reagent: Lithium Aluminum Hydride (LiAlH₄) pellets or solution (2.0 equiv).

  • Temperature: Do NOT reflux initially. Perform reaction at 0°C to RT. Only heat if conversion is stalled.

  • Quench (Fieser Method): For x grams of LiAlH₄ used:

    • Add x mL Water.

    • Add x mL 15% NaOH.

    • Add 3x mL Water.

    • Stir until a granular white precipitate forms, then filter through Celite.

Workflow Visualization

Workflow Start Start: 4-Cl-Benzofuran-3-CN Setup Dissolve in dry THF Cool to 0°C Start->Setup Addition Add BH3·THF (3.5 eq) Dropwise Setup->Addition Reflux Reflux (66°C) 4-16 Hours Addition->Reflux Check TLC/LCMS Check Reflux->Check Check->Reflux Incomplete Quench Cool to 0°C Add MeOH (Excess) Check->Quench Complete Hydrolysis Add HCl/MeOH Reflux 1 hr Quench->Hydrolysis Workup Basify (pH >12) Extract DCM Hydrolysis->Workup End Product: Amine Freebase Workup->End

Analytical Validation & Troubleshooting

Expected Analytical Data
  • Physical State: Typically a viscous yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.90–4.10 ppm (s, 2H): Characteristic singlet for the benzylic methylene (-CH ₂-NH₂).

    • δ 7.20–7.60 ppm (m, Ar-H): Aromatic protons.[7] Look for the preservation of the splitting pattern to confirm the Cl is intact.

    • δ 7.60–7.80 ppm (s, 1H): C2-H of the furan ring.

  • MS (ESI+): [M+H]⁺ peak corresponding to Molecular Weight + 1.[9] Expect a characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of Boron-Amine complex.Extend the acidic reflux time (Step 5) or use stronger acid (6N HCl).
Dechlorination Reaction temperature too high (if using LiAlH₄).Switch to BH₃·THF; maintain temperature <40°C.
No Reaction Steric hindrance at C3/C4.Increase BH₃ equivalents to 5.0; use higher boiling ether (e.g., Diglyme) if THF reflux is insufficient (rare).
Emulsion Aluminum salts (LiAlH₄ method).[10]Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during workup.[3]

Safety & Handling (Process Safety)

  • BH₃·THF: Pyrophoric risk if dried. Always keep in solution. Store at 2–8°C. Decomposes to generate H₂ pressure; vent storage bottles carefully.

  • LiAlH₄: Reacts violently with water. Class D fire extinguisher (sand/soda ash) must be available.

  • Cyanide Residues: While the nitrile is reduced, ensure no acidic contact with unreacted starting material in waste streams to prevent HCN evolution (unlikely but theoretically possible).

References

  • Reduction of Nitriles to Amines with Borane-THF: Brown, H. C.; Choi, Y. M.; Narasimhan, S. Journal of Organic Chemistry1982 , 47, 3153.[6] Link

  • Chemoselective Reduction of Nitriles in Presence of Halides: Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S.; Stocky, T. P. Journal of Organic Chemistry1973 , 38, 2786. Link

  • Benzofuran Synthesis and Functionalization: Organic Syntheses, Coll. Vol. 9, p. 58 (1998). Link

  • Handling of Lithium Aluminum Hydride: Reagents for Organic Synthesis, Fieser and Fieser, Vol 1. (Standard Fieser Workup Protocol). Link

Sources

Method

Application Note: Strategic Utilization of (4-Chloro-1-benzofuran-3-yl)methanamine in Kinase Inhibitor Synthesis

Executive Summary This technical guide details the synthetic utility of (4-Chloro-1-benzofuran-3-yl)methanamine (CAS: N/A for specific isomer, generic benzofuran methanamines often cited) as a high-value pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of (4-Chloro-1-benzofuran-3-yl)methanamine (CAS: N/A for specific isomer, generic benzofuran methanamines often cited) as a high-value pharmacophore in the development of ATP-competitive kinase inhibitors.

The benzofuran scaffold is a recognized "privileged structure" in medicinal chemistry, serving as a bioisostere to indole and purine systems. The specific incorporation of a 4-chloro substituent provides critical lipophilic bulk that often targets the hydrophobic back-pocket (Gatekeeper region) of serine/threonine kinases, particularly GSK-3


  and CDK2 . The methanamine tail serves as a flexible, nucleophilic linker, allowing for rapid diversification via amide coupling or nucleophilic aromatic substitution (

Ar) to generate focused small-molecule libraries.

Scientific Rationale & Structural Biology

The Benzofuran Scaffold in Kinase Inhibitors

In the design of Type I and Type I½ kinase inhibitors, the aromatic core is essential for anchoring the molecule within the ATP-binding cleft.

  • Bioisosterism: The benzofuran ring mimics the adenine base of ATP but offers distinct solubility and metabolic stability profiles compared to indoles.

  • The 4-Chloro Effect: Substitution at the 4-position of the benzofuran ring is non-trivial. In many kinase crystal structures (e.g., GSK-3

    
    ), this position orients towards the hydrophobic region adjacent to the gatekeeper residue. The chlorine atom provides a lipophilic anchor (
    
    
    
    -hole interaction) and restricts rotational freedom, locking the inhibitor into a bioactive conformation.
  • The Methanamine Linker: The primary amine functionality allows the benzofuran moiety to be tethered to a "hinge-binding" motif (such as a pyrimidine, quinoline, or maleimide). The methylene spacer (

    
    ) interrupts conjugation, allowing the benzofuran to twist out of plane, often necessary to accommodate the complex topology of the kinase active site.
    
Target Pathways

Compounds derived from this building block have shown efficacy in modulating:

  • GSK-3

    
     (Glycogen Synthase Kinase 3 beta):  Critical in Wnt signaling and neurodegeneration (Alzheimer's).
    
  • CDKs (Cyclin-Dependent Kinases): Cell cycle regulation and oncology.

  • PLK1 (Polo-like Kinase 1): Mitosis regulation.

Experimental Protocols

Workflow Overview

The following protocols describe the application of (4-Chloro-1-benzofuran-3-yl)methanamine (Compound A ) in two primary synthetic pathways:

  • Pathway A (Amide Coupling): Reaction with Carboxylic Acid-containing Hinge Binders.

  • Pathway B (

    
    Ar Coupling):  Reaction with Chlorinated Heterocycles.
    
Visualization of Synthetic Strategy

The following diagram illustrates the retrosynthetic logic and forward application of the building block.

KinaseInhibitorSynthesis BuildingBlock (4-Chloro-1-benzofuran-3-yl) methanamine (Nucleophilic Core) Coupling_A Pathway A: Amide Coupling (HATU/DIPEA) BuildingBlock->Coupling_A Coupling_B Pathway B: SNAr Displacement (TEA/NMP, Heat) BuildingBlock->Coupling_B HingeBinder_Acid Hinge Binder (COOH) (e.g., Indole-3-carboxylic acid) HingeBinder_Acid->Coupling_A HingeBinder_Cl Hinge Binder (Cl) (e.g., 2,4-Dichloropyrimidine) HingeBinder_Cl->Coupling_B Final_Inhibitor_A Amide-Linked Inhibitor (Target: GSK-3beta) Coupling_A->Final_Inhibitor_A Yield: 75-85% Final_Inhibitor_B Amine-Linked Inhibitor (Target: CDK2) Coupling_B->Final_Inhibitor_B Yield: 60-70%

Caption: Divergent synthetic pathways utilizing the benzofuran methanamine scaffold to generate distinct kinase inhibitor classes.

Detailed Protocol: Pathway A (Amide Coupling)

Objective: Synthesize a benzofuran-amide inhibitor targeting the ATP pocket.

Reagents:

  • (4-Chloro-1-benzofuran-3-yl)methanamine (1.0 equiv)

  • Heterocyclic Carboxylic Acid (e.g., 1H-indole-3-carboxylic acid) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 522 µL) and stir at room temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. The solution typically turns yellow. Stir for 15 minutes to form the active ester.

  • Amine Addition: Add (4-Chloro-1-benzofuran-3-yl)methanamine (1.0 mmol) dissolved in minimal DMF (1 mL) dropwise to the reaction mixture.

  • Reaction: Seal the vial and stir at RT for 4–12 hours. Monitor reaction progress by LC-MS (Target mass = Acid MW + Amine MW - 18).

  • Workup:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with sat.

      
       (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via Flash Column Chromatography (SiO2, 0-5% MeOH in DCM) to yield the final amide.

Detailed Protocol: Pathway B ( Ar Displacement)

Objective: Synthesize a secondary amine-linked inhibitor (often used for pyrimidine-based scaffolds).

Reagents:

  • (4-Chloro-1-benzofuran-3-yl)methanamine (1.2 equiv)

  • 2,4-Dichloropyrimidine (or similar electrophile) (1.0 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • n-Butanol or NMP (Solvent)

Step-by-Step Procedure:

  • Setup: In a microwave-safe vial (2-5 mL), dissolve 2,4-Dichloropyrimidine (1.0 mmol) in n-Butanol (3 mL).

  • Reagent Addition: Add (4-Chloro-1-benzofuran-3-yl)methanamine (1.2 mmol) and

    
     (2.5 mmol).
    
  • Reaction (Thermal):

    • Method A (Standard): Heat at 80°C (oil bath) for 12 hours.

    • Method B (Microwave): Irradiate at 120°C for 30 minutes (High Absorption setting).

  • Monitoring: Check LC-MS for the mono-substituted product. Note: Regioselectivity depends on the pyrimidine substituents; typically, the C4-position is more reactive, but the C2-position may react if C4 is blocked.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in DCM and wash with water.

  • Purification: Recrystallization from EtOH or Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) is recommended to remove traces of bis-substituted byproducts.

Analytical Data & Quality Control

When characterizing the final inhibitors, specific NMR signals confirm the incorporation of the benzofuran moiety.

Table 1: Key Diagnostic NMR Signals (d6-DMSO)

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityStructural Insight
Benzofuran C2-H 7.90 – 8.10Singlet (s)Characteristic of the benzofuran ring; confirms core integrity.
Linker

4.40 – 4.70Doublet (d)Shifts downfield when coupled to an amide or aromatic ring.
Amide -NH- 8.50 – 9.20Triplet (t)Confirms successful amide coupling (Pathway A).
Aromatic C5/C6/C7 7.20 – 7.60MultipletsComplex splitting pattern due to 4-Cl substitution breaking symmetry.

Troubleshooting & Optimization

  • Issue: Low Yield in Amide Coupling.

    • Cause: Steric hindrance from the 4-chloro group affecting the C3-methanamine approach.

    • Solution: Switch coupling agents from HATU to COMU or T3P (Propylphosphonic anhydride), which are often superior for sterically demanding amines.

  • Issue: Regioselectivity in

    
    Ar. 
    
    • Cause: Competition between multiple electrophilic sites on the hinge binder.

    • Solution: Lower the reaction temperature to 0°C for the addition phase, then slowly warm to RT. Use a bulky base like DIPEA instead of TEA to minimize side reactions.

  • Solubility: Benzofuran derivatives can be highly lipophilic. Ensure final compounds are tested for solubility in DMSO early; if precipitation occurs in biological assays, consider adding a solubilizing tail (e.g., morpholine or piperazine) to the hinge-binder side.

References

  • Vertex Pharmaceuticals. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors.[1] Journal of Medicinal Chemistry.[2][3]

  • Selleck Chemicals. (2024). GSK-3 Inhibitors: Structure and Function.

  • BenchChem. (2025). Structure-Activity Relationship of Benzofuran Derivatives.

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via Cyclization.[4][5]

  • Organic Chemistry Portal. (2009). Direct Preparation of Benzofurans.[5]

Disclaimer: This protocol is for research purposes only. All chemical syntheses should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of (4-Chloro-1-benzofuran-3-yl)methanamine salts

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the solubility challenges encountered with (4-Chloro-1-benzofu...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the solubility challenges encountered with (4-Chloro-1-benzofuran-3-yl)methanamine salts. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to guide you through your experimental hurdles.

Technical Support Center: (4-Chloro-1-benzofuran-3-yl)methanamine Salts

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to address the most pressing questions regarding the solubility of (4-Chloro-1-benzofuran-3-yl)methanamine salts. We will explore the underlying causes of poor solubility and provide systematic approaches to overcome these challenges.

Question 1: I'm observing very low solubility with my (4-Chloro-1-benzofuran-3-yl)methanamine salt in aqueous buffers. What are the primary factors at play?

Answer: The solubility of any active pharmaceutical ingredient (API) salt is a multifactorial issue, governed by both the intrinsic properties of the molecule and the external conditions of the medium.[1] For (4-Chloro-1-benzofuran-3-yl)methanamine, the key factors are:

  • Molecular Structure: The core structure contains a benzofuran ring system, which is largely hydrophobic (lipophilic). This inherent property favors solubility in organic solvents over aqueous media. The primary amine group (-NH2) is the ionizable center that allows for salt formation to improve aqueous solubility.

  • Crystal Lattice Energy: The salt exists as a crystalline solid where the protonated amine (R-NH3+) and the counter-ion (e.g., Cl-) are held together by strong electrostatic forces in a crystal lattice. For the salt to dissolve, the solvent (e.g., water) must provide enough energy (solvation energy) to overcome this crystal lattice energy.[1][2] A high lattice energy results in lower solubility.

  • pH of the Medium: As a salt of a weak base, its solubility is critically dependent on the pH of the aqueous medium. This is often the most important and easily adjustable factor in an experimental setting.

Question 2: You mentioned pH is critical. How exactly does pH affect the solubility, and how can I use this to my advantage?

Answer: This is the most common and impactful area for troubleshooting. The primary amine on your compound is a weak base, meaning it exists in equilibrium between its protonated (ionized) form and its neutral (non-ionized) free base form.

  • Ionized Form (R-NH3+): This is the ammonium salt. It is charged and therefore significantly more soluble in polar solvents like water.

  • Non-Ionized Form (R-NH2): This is the free base. It is neutral and, due to the hydrophobic benzofuran core, has very low aqueous solubility.

The Henderson-Hasselbalch equation governs this equilibrium.[3] For a salt of a weak base, solubility is highest at a low pH (acidic conditions), where the equilibrium is shifted almost entirely to the protonated, water-soluble form. As the pH increases and approaches the pKa of the compound, more of the insoluble free base begins to form, causing a sharp decrease in solubility.[3] Above the pKa, the compound is predominantly in its free base form, and solubility is at its minimum (this is known as the intrinsic solubility).

Practical Application: To maintain the solubility of (4-Chloro-1-benzofuran-3-yl)methanamine salts, ensure your aqueous buffer system has a pH at least 2 units below the pKa of the compound. If the pKa is unknown, initial experiments should be conducted in buffers at pH 2, pH 4, and pH 6.8 to determine the pH-solubility profile.[4]

Below is a diagram illustrating the typical pH-solubility relationship for a salt of a weakly basic compound.

pH_Solubility_Profile Figure 1: pH-Solubility Profile for a Weak Base Salt cluster_0 Low pH (Acidic) cluster_1 pH ≈ pKa cluster_2 High pH (Basic) High_Solubility High Solubility (Salt Plateau) [R-NH3+] Decreasing_Solubility Solubility Decreases Sharply (pHmax Region) High_Solubility->Decreasing_Solubility pH Increases Low_Solubility Low Intrinsic Solubility (Free Base Precipitation) [R-NH2] Decreasing_Solubility->Low_Solubility pH Increases

Caption: Figure 1: Generalized pH-solubility profile for a weak base salt.

Question 3: My compound is precipitating out of solution even at low pH. Could the salt form itself be the issue? Which counter-ion (e.g., hydrochloride, mesylate) is best?

Answer: Yes, the choice of counter-ion is a crucial factor that significantly influences the physicochemical properties of the salt, including solubility, stability, and hygroscopicity.[5][6] If you are experiencing issues with the hydrochloride (HCl) salt, which is very common, it is highly advisable to perform a salt screening study to identify a more optimal form.

The counter-ion's properties directly affect the crystal lattice energy of the salt. Different counter-ions can lead to vastly different solubility profiles.[7][8] For example, a mesylate salt was shown to consistently produce higher solubility for one poorly soluble drug compared to its hydrochloride or hydrobromide forms.[9]

Here is a comparative table of common counter-ions used for basic drugs:

Counter-ionSalt FormTypical CharacteristicsConsiderations
Chloride HydrochlorideHigh melting point, often very crystalline. Can be hygroscopic.[9]Most common starting point. Potential for low microenvironmental pH, which can affect stability.[9]
Methane-sulfonate MesylateOften improves solubility over HCl.[9] Good crystallinity and stability.Excellent alternative to HCl, often providing a good balance of properties.
Sulfate Sulfate / BisulfateCan offer good solubility.Potential for forming less soluble polymorphs or hydrates.
Maleate MaleateGood solubility.Potential for reactivity (Michael addition) with the API if it has susceptible functional groups.
Tartrate TartrateCan improve solubility and provide chiral resolution if needed.Often forms hydrates, which can complicate characterization and formulation.

Recommendation: If the hydrochloride salt is problematic, synthesizing and evaluating the mesylate and sulfate salts would be a logical next step in your troubleshooting process.

Question 4: What is a systematic protocol for testing the solubility of a new salt form?

Answer: A robust and reproducible method is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility.[3]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a (4-Chloro-1-benzofuran-3-yl)methanamine salt in a specific buffer at a controlled temperature.

Materials:

  • (4-Chloro-1-benzofuran-3-yl)methanamine salt (e.g., hydrochloride, mesylate).

  • Selected aqueous buffers (e.g., pH 2.0, 4.5, 6.8).[4]

  • Calibrated pH meter.

  • Thermostatically controlled shaker/incubator (e.g., set to 25°C or 37°C).

  • Glass vials with screw caps.

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE).

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS).

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation: Add an excess amount of the salt to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[3] A good starting point is 5-10 mg of salt.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated temperature buffer to the vial.

  • Equilibration: Tightly cap the vial and place it in the shaker/incubator at the desired temperature. Allow the suspension to shake for a predetermined time. Equilibrium can take anywhere from 24 to 72 hours. It is crucial to establish that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[4]

  • Sample Collection: Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for at least 30 minutes to let the excess solid settle.

  • Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of your analytical method.

  • Quantification: Analyze the sample using a validated HPLC or LC-MS method to determine the concentration of the dissolved compound.

  • pH Measurement: After sampling, measure the final pH of the solution in the vial to check for any shifts during dissolution.

  • Calculation: The determined concentration is the equilibrium solubility of the salt in that specific medium.

Question 5: I need to formulate a stock solution for an in vitro assay and aqueous buffers are not working. What solvent systems can I try?

Answer: When aqueous solubility is insufficient for creating concentrated stock solutions, the use of organic co-solvents is a standard practice. The goal is to find a solvent system that is compatible with your downstream experiment (i.e., does not interfere with the assay and is used at a final concentration that is non-toxic to cells).

Dimethyl sulfoxide (DMSO) is the most common choice for initial stock solutions due to its strong solubilizing power for a wide range of organic molecules.[10]

Here is a general workflow for developing a suitable solvent system:

Solvent_Screening_Workflow Figure 2: Co-Solvent Screening Workflow Start Start: Poor Aqueous Solubility DMSO Try 100% DMSO (For high concentration stock) Start->DMSO Check_Assay_Compatibility Is DMSO compatible with the assay? DMSO->Check_Assay_Compatibility Co_Solvent_Screen Screen Co-Solvents: Ethanol, PEG 400, Propylene Glycol Check_Assay_Compatibility->Co_Solvent_Screen No Test_Ratios Test Aqueous Buffer:Co-Solvent Ratios (e.g., 90:10, 80:20, 50:50) Check_Assay_Compatibility->Test_Ratios Yes, but need aqueous component Co_Solvent_Screen->Test_Ratios Final_Formulation Select optimal, compatible formulation and validate solubility/stability Test_Ratios->Final_Formulation End End: Soluble Formulation Achieved Final_Formulation->End

Caption: Figure 2: A decision workflow for selecting a co-solvent system.

Common Co-Solvents for Consideration:
Co-SolventPropertiesTypical Use
DMSO Strong, aprotic polar solvent.High concentration stock solutions (e.g., 10-50 mM). Final assay concentration should typically be ≤0.5%.
Ethanol (EtOH) Polar protic solvent.Good for many organic compounds. Often used in combination with other solvents.
Polyethylene Glycol 400 (PEG 400) Non-ionic polymer, low toxicity.Frequently used in formulations for in vivo studies. Can help prevent precipitation upon aqueous dilution.
Propylene Glycol (PG) Dihydroxy alcohol, common excipient.Similar to PEG 400, used in both in vitro and in vivo formulations.

Methodology: Start by attempting to dissolve your salt in 100% of the chosen co-solvent. If successful, perform serial dilutions into your aqueous assay buffer to find the highest ratio of co-solvent that maintains solubility without causing precipitation, while remaining compatible with your experimental system.

References

  • Babu, N. J., & Nangia, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]

  • ResearchGate. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF. [Link]

  • Babu, N. J., & Nangia, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online. [Link]

  • Giménez, D., et al. (2023). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Journal of Chemical Education. [Link]

  • Stephenson, G. A., et al. (2009). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmaceutical Sciences. [Link]

  • Kumar, L., & Serajuddin, A. T. M. (2016). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. [Link]

  • Chaudhari, S. P. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Prajapati, R., & Tekade, R. K. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Al-Zoubi, N. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Tufvesson, E. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Gupta, P. (2009). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Gould, P. L. (1986). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • PMC. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

Sources

Optimization

Optimizing purification methods for (4-Chloro-1-benzofuran-3-yl)methanamine

Technical Support Center: Optimization of (4-Chloro-1-benzofuran-3-yl)methanamine Purification Executive Summary & Molecule Profile Welcome to the technical support hub for (4-Chloro-1-benzofuran-3-yl)methanamine . As a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (4-Chloro-1-benzofuran-3-yl)methanamine Purification

Executive Summary & Molecule Profile

Welcome to the technical support hub for (4-Chloro-1-benzofuran-3-yl)methanamine . As a primary amine attached to a lipophilic, electron-deficient benzofuran core, this molecule presents a unique "push-pull" purification challenge. The 4-chloro substituent increases lipophilicity, while the primary amine creates strong interactions with silanols in stationary phases, often leading to peak tailing and yield loss.

Physicochemical Profile:

  • Core Structure: Benzofuran ring with a 4-chloro substituent.[1]

  • Functional Group: Primary methanamine (–CH₂NH₂).

  • pKa (Predicted): ~8.5–9.5 (Conjugate acid).

  • Stability: Free base is prone to carbamate formation (CO₂ absorption) and oxidation; Hydrochloride salt is the preferred stable form.

Critical Decision Matrix: Free Base vs. Salt

Q: Should I isolate the free base or convert it to a salt immediately?

A: For medicinal chemistry applications, immediate salt formation is strongly recommended. The free base of (4-chloro-1-benzofuran-3-yl)methanamine is often an oil or a low-melting solid that "oils out" during recrystallization.

FeatureFree BaseHydrochloride Salt (Recommended)
State Viscous Oil / Low-melting SolidCrystalline Solid
Stability Low (Absorbs CO₂, Oxidizes)High (Shelf-stable)
Purification Distillation (High vac) or Flash ColumnRecrystallization
Solubility Soluble in DCM, EtOAc, TolueneSoluble in MeOH, Water, DMSO

Flash Chromatography Troubleshooting

Q: My compound streaks/tails significantly on silica gel, even with MeOH. How do I fix this?

A: This is the classic "Amine Effect." The basic primary amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[2]

Protocol 1: Mobile Phase Modifiers (The "TEA Trick")

  • Standard: Add 1% Triethylamine (TEA) or 1% NH₄OH (28% aq) to your DCM/MeOH mobile phase.

  • Mechanism: The modifier competes for the silanol sites, effectively "capping" them and allowing your amine to elute as a sharp band [1, 2].

  • Caution: Flush your column with pure solvent after use to prevent salt precipitation in the lines.

Protocol 2: Amine-Functionalized Silica (The "Zero-Modifier" Approach)

  • Solution: Use KP-NH (Amino-silica) cartridges.[2]

  • Benefit: The stationary phase is already basic. You can use a simple Hexane/Ethyl Acetate gradient without adding smelly amines to your solvent [3].

Visualization: The Amine-Silanol Interaction & Solution

AmineInteraction cluster_problem The Problem: Tailing cluster_solution The Solution: Modifier Competition Silanol Acidic Silanol (Si-OH) Interaction Hydrogen Bonding (Strong Retention) Silanol->Interaction Amine Target Amine (R-NH2) Amine->Interaction FreeAmine Free Target Amine (Sharp Peak) Interaction->FreeAmine Displaced Modifier Modifier (TEA/NH3) BlockedSilanol Capped Silanol Modifier->BlockedSilanol Preferential Binding

Caption: Mechanism of amine tailing and its resolution using basic modifiers.

Advanced Purification: Recrystallization Protocol

Q: I need >99% purity. Flash chromatography gave me 97%. How do I recrystallize the HCl salt?

A: The 4-chloro substituent reduces water solubility compared to the parent benzofuran, making Methanol/Ethyl Acetate the optimal solvent system.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve the crude HCl salt in the minimum amount of boiling Methanol (MeOH) .

    • Tip: If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Cloud Point: While keeping the solution hot, slowly add Ethyl Acetate (EtOAc) until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot MeOH (dropwise) to clear the solution.

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed. Then, place in an ice bath (0°C) for 2 hours.

  • Isolation: Filter the white needles. Wash with cold EtOAc/Hexane (1:1).

Solvent Compatibility Table:

Solvent SystemSuitabilityNotes
MeOH / EtOAc Excellent Best balance of yield and purity.
EtOH / Et₂O GoodGood for small scales (<1g).
Water / Acetone ModerateRisk of hydrolysis if heated too long; slow drying.
DCM / Hexane PoorSalt is insoluble in DCM; "gums out" easily.

Impurity Profiling & Removal

Q: I see a persistent impurity at RRT 0.9 (Relative Retention Time). What is it?

A: Based on the synthesis route (likely reduction of a nitrile or aldehyde), the most common impurities are:

  • Intermediate Aldehyde/Nitrile: Incomplete reduction.

    • Detection: Check IR for C=O (~1690 cm⁻¹) or C≡N (~2220 cm⁻¹).

    • Removal: Scavenge with polymer-supported hydrazine or bisulfite wash (for aldehyde).

  • Dimer Formation (Secondary Amine): Formed during reductive amination if concentration is too high.

    • Structure: (4-Cl-BF-3-yl)-CH₂-NH-CH₂-(4-Cl-BF-3-yl).

    • Removal: This is more lipophilic. Switch to Reverse Phase HPLC (C18) using an acidic gradient (Water/MeCN + 0.1% TFA).

Workflow: Impurity Identification & Removal

ImpurityWorkflow Sample Crude Product (RRT 0.9 Impurity) CheckIR Step 1: IR/LCMS Analysis Sample->CheckIR Decision Signal Type? CheckIR->Decision Aldehyde C=O Signal (Aldehyde) Decision->Aldehyde 1690 cm-1 Dimer Mass = 2M-NH3 (Dimer) Decision->Dimer [M+H]+ High Action1 Bisulfite Wash or Flash (Silica) Aldehyde->Action1 Action2 Reverse Phase HPLC (C18, Acidic) Dimer->Action2

Caption: Diagnostic workflow for identifying and removing common synthesis byproducts.

References

  • Alwsci Technologies. (2025). Common Causes Of Peak Tailing in Chromatography - Troubleshooting and Remediation Strategies. Retrieved from 3

  • Element Lab Solutions. (2019). Peak Tailing in HPLC: Causes and Solutions. Retrieved from 4

  • Biotage. (2023).[2][5][6] Is there an easy way to purify organic amines? Retrieved from 2

  • University of Rochester. Solvents for Recrystallization. Retrieved from 7

  • BenchChem. Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. Retrieved from 8

Sources

Troubleshooting

Resolving stability problems of (4-Chloro-1-benzofuran-3-yl)methanamine in solution

Executive Summary (4-Chloro-1-benzofuran-3-yl)methanamine is a valuable heterocyclic building block, but it presents distinct stability challenges in solution. Its reactivity stems from the primary amine attached to a be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-1-benzofuran-3-yl)methanamine is a valuable heterocyclic building block, but it presents distinct stability challenges in solution. Its reactivity stems from the primary amine attached to a benzylic-like methylene bridge at the C3 position of the benzofuran ring. This structural motif makes the compound susceptible to oxidative deamination, carbamylation (reaction with CO₂), and dimerization.

This guide provides a self-validating system for handling this compound, moving beyond generic advice to address the specific electronic and steric effects of the 4-chloro-benzofuran scaffold.

Module 1: The "Why" – Mechanistic Vulnerabilities

To resolve stability issues, one must understand the degradation pathways. The 4-chloro substituent provides some steric protection, but the electron-rich benzofuran core and the nucleophilic primary amine drive the following reactions:

Carbamylation (The "Ghost" Peak)

Primary amines react reversibly with atmospheric CO₂ to form carbamic acid, which stabilizes as a carbamate salt.

  • Observation: Appearance of a [M+44] peak in LC-MS or precipitation in non-polar solvents.

  • Mechanism: R-NH₂ + CO₂ ⇌ R-NH-COOH

Oxidative Deamination (The "Yellowing")

The methylene group at C3 is "benzylic" (adjacent to an aromatic system). In the presence of oxygen and light, this position is prone to oxidation, leading to an imine intermediate and eventually hydrolysis to the corresponding aldehyde (4-chlorobenzofuran-3-carbaldehyde).

  • Observation: Solution turns yellow/brown; loss of amine signal; smell of ammonia (in high concentrations).

Benzofuran Ring Opening (Acid Sensitivity)

While less common, strong acidic conditions combined with oxidative stress can lead to the opening of the furan ring, especially given the electron-withdrawing nature of the 4-Cl group which alters the electron density of the furan oxygen.

Visualizing the Degradation Pathways

The following diagram maps the chemical fate of the molecule under stress.

DegradationPathways cluster_0 Critical Control Points Start (4-Chloro-1-benzofuran-3-yl) methanamine (Active) Carbamate Carbamate Salt (Precipitate / +44 Da) Start->Carbamate + CO2 (Air exposure) Imine Imine Intermediate (Unstable) Start->Imine + O2 / Light / DMSO Dimer Secondary Amine Dimer Start->Dimer Condensation with Imine Aldehyde 4-Chlorobenzofuran- 3-carbaldehyde Imine->Aldehyde + H2O (Hydrolysis) Ammonia NH3 (Byproduct) Imine->Ammonia

Figure 1: Primary degradation pathways. Note that Carbamate formation is reversible, while Oxidation is irreversible.

Module 2: Troubleshooting Guide (FAQ)

This section addresses specific observations reported by users in the field.

Q1: My DMSO stock solution turned yellow overnight. Is it still usable?

Diagnosis: Likely oxidative degradation.[1] Technical Context: DMSO is not an inert solvent; it can act as a mild oxidant (swern-like activity) towards benzylic amines, especially if the DMSO is "wet" or old. The yellow color suggests the formation of conjugated imines or quinone-methide-like species from the benzofuran core [1]. Action:

  • Check purity via LC-MS. If purity is >95%, use immediately.

  • Prevention: Do not store this compound in DMSO for >24 hours at room temperature. Store DMSO stocks at -20°C or -80°C. For long-term storage, keep as a solid hydrochloride salt.

Q2: I see a "Ghost Peak" at [M+44] in my LC-MS spectrum.

Diagnosis: Carbamate formation.[2][3][4][5] Technical Context: Primary amines avidly scavenge CO₂ from the air. In basic or neutral solutions, this forms a carbamate species. In LC-MS, this adduct often dissociates in the source, but stable carbamates can persist [2]. Action:

  • Acidify your sample. Add 0.1% Formic Acid or TFA to the sample vial. This decarboxylates the carbamate back to the free amine: R-NH-COO⁻ + H⁺ → R-NH₂ + CO₂↑

  • Degas your buffers to remove dissolved CO₂.

Q3: The compound precipitates when I dilute the DMSO stock into aqueous buffer.

Diagnosis: pH Shock / Solubility Limit of the Free Base. Technical Context: The 4-chloro substituent increases the lipophilicity (LogP) of the molecule. While the hydrochloride salt is water-soluble, the free base (formed if your buffer pH > pKa of the amine, approx 8.5-9.0) is poorly soluble in water. Action:

  • Check pH: Ensure the final buffer pH is < 7.5 to keep the amine protonated (charged).

  • Cosolvent: Maintain at least 5% DMSO or Ethanol in the final assay mix if high concentrations (>100 µM) are required.

Module 3: Protocol for Maximum Stability

Follow this standardized workflow to minimize degradation.

Table 1: Solvent Compatibility Matrix
SolventStability RatingRisk FactorRecommendation
DMSO (Anhydrous) ModerateOxidative stress; HygroscopicUse for stocks (frozen). Do not leave at RT.
Water (Acidic) HighHydrolysis (low risk)Best for working solutions (pH 4-6).
Water (Neutral/Basic) LowPrecipitation; CarbamylationAvoid for storage.
Methanol/Ethanol ModerateTrans-esterification (rare); EvaporationGood for short-term handling.
DMF LowHydrolysis to dimethylamineAvoid if possible.
Step-by-Step: Preparation of Stable Stock Solutions

Prerequisites:

  • Compound form: Hydrochloride salt (preferred over free base).

  • Solvent: Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).

  • Gas: Argon or Nitrogen balloon.

Protocol:

  • Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Solvation: Dissolve the compound in Anhydrous DMSO to a concentration of 10 mM or 50 mM.

    • Tip: Do not vortex vigorously (introduces oxygen). Sonicate briefly if needed.

  • Aliquot: Immediately divide into single-use aliquots (e.g., 20 µL) in amber tubes.

    • Why? Repeated freeze-thaw cycles introduce moisture and oxygen.

  • Inert Gas Overlay: Gently blow a stream of Argon over the liquid surface before closing the cap.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Workflow Visualization: The "Decision Tree" for Handling

HandlingWorkflow cluster_1 Assay Conditions Start Start: Solid Compound CheckForm Is it Free Base or HCl Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl Salt CheckForm->Salt Convert Action: Convert to HCl Salt (Dissolve in Et2O, add HCl/Dioxane) FreeBase->Convert For Long Term PrepareStock Prepare Stock in Anhydrous DMSO FreeBase->PrepareStock Immediate Use Only Salt->PrepareStock Convert->Salt Storage Store at -80°C (Single Use Aliquots) PrepareStock->Storage Assay Assay Preparation Storage->Assay BufferCheck Check Assay Buffer pH Assay->BufferCheck Acidic pH < 7.0 (Stable) BufferCheck->Acidic Basic pH > 8.0 (Risk of Precip/Carbamate) BufferCheck->Basic

Figure 2: Decision tree for storage and assay preparation to ensure solubility and stability.

References

  • Yoshinaga, T., Iwata, T., & Shindo, M. (2017). Mild environment-friendly oxidative debenzylation of N-benzylanilines using DMSO as an oxidant.[6] Tetrahedron Letters, 58, 4783–4785.[7] 6

  • Fiser, B., et al. (2021). Mechanistic insights into carbamate formation from CO₂ and amines.[3][4][5] Catalysis Science & Technology, 11, 1-10. 5[8]

  • Bakhoda, A. (2023). Primary Benzylic Amines via Copper-Catalyzed Benzylic C(sp3)–H Carbamation.[9] Synlett. 9

  • PubChem. (2026). (2-chloro-1-benzofuran-3-yl)methanamine hydrochloride Compound Summary. 10[8][11]

Sources

Optimization

Overcoming cyclization failures in 4-chlorobenzofuran precursor synthesis

Topic: Overcoming Cyclization Failures in 4-Chlorobenzofuran Precursor Synthesis Introduction: The "4-Chloro" Challenge Synthesizing the benzofuran core is generally considered routine, but the introduction of a chlorine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Cyclization Failures in 4-Chlorobenzofuran Precursor Synthesis

Introduction: The "4-Chloro" Challenge

Synthesizing the benzofuran core is generally considered routine, but the introduction of a chlorine atom at the C4 position creates a unique steric and electronic environment that frequently leads to cyclization failure.

Unlike 5- or 6-substituted analogs, the 4-chloro substituent is located at the "bay region" of the fused ring system, immediately adjacent to the C3 position. This proximity creates significant steric strain, particularly during the transition state of ring closure. If your precursor is forming but failing to cyclize—often resulting in recovered starting material, acyclic ethers, or polymerized tars—this guide addresses those specific failure modes.

Module 1: The Rap-Stoermer Route (Base-Mediated)

Context: Reaction of 3-chlorosalicylaldehyde with


-halo esters/ketones.
Mechanism & Failure Analysis

The Rap-Stoermer reaction proceeds via two steps: (1) Nucleophilic substitution (


) to form an acyclic ether, followed by (2) Intramolecular aldol-type condensation (cyclization).

The Failure Point: The 4-chloro group exerts steric hindrance that opposes the planarity required for the enolate to attack the aldehyde carbonyl. The reaction often stalls at the intermediate ether stage (O-alkylation) without closing the ring.

Troubleshooting Guide (Q&A)

Q: I am recovering a solid intermediate that looks like the O-alkylated product but isn't cyclizing. What is happening? A: You have isolated the 2-(2-acylphenoxy)-3-chlorobenzaldehyde intermediate. The base used (likely K


CO

in acetone/MeCN) was strong enough for the initial substitution but too weak (or the temperature too low) to overcome the rotational barrier caused by the 4-chloro substituent.
  • Fix: Switch to a "One-Pot, Two-Stage" protocol. After the O-alkylation is complete (monitor by TLC), add a stronger base like DBU (1.2 equiv) or NaOEt and heat to reflux to force the cyclization.

Q: My reaction mixture turns into a black tar with no identifiable product. A: This indicates uncontrolled polymerization, likely due to the aldehyde reacting with itself (Cannizzaro or intermolecular aldol) rather than the ketone.

  • Fix: Use Phase Transfer Catalysis (PTC) . Switch solvent to Toluene/Water (biphasic) and use TBAB (tetrabutylammonium bromide) . This protects the phenoxide in the organic phase and regulates the reaction rate, preventing tar formation.

Visualizing the Pathway

RapStoermer cluster_0 Phase 1: Substitution cluster_1 Phase 2: Cyclization Start 3-Chlorosalicylaldehyde + Alpha-Halo Ketone Inter Acyclic Ether (Stalled Intermediate) Start->Inter Mild Base (K2CO3) Product 4-Chlorobenzofuran Inter->Product High Temp OR Strong Base (DBU) Fail Polymer/Tar Inter->Fail Prolonged Heating w/o Cyclization

Caption: The Rap-Stoermer pathway showing the critical stall point at the acyclic ether intermediate due to 4-Cl steric hindrance.

Module 2: Acid-Mediated Cyclodehydration

Context: Cyclization of


-phenoxy acetals using Polyphosphoric Acid (PPA) or H

SO

.
Mechanism & Failure Analysis

This method relies on generating an oxonium ion intermediate. The 4-chloro group deactivates the ring electronically (inductive withdrawal) and sterically blocks the ortho attack.

Troubleshooting Guide (Q&A)

Q: I see a 1:5 mixture of isomers. Why is regioselectivity poor? A: Mechanistic studies show that acid-catalyzed cyclization is sensitive to electronic density. The chlorine atom directs the electrophilic attack away from itself, potentially leading to cyclization at the wrong carbon if the 6-position is open.

  • Fix: Verify the acetal quality. Use Amberlyst-15 in refluxing chlorobenzene instead of neat PPA. The heterogeneous catalyst allows for milder conditions and better regiocontrol compared to the harsh bulk acidic medium of PPA [1].

Q: The PPA reaction is too viscous and chars above 100°C. A: PPA is notoriously difficult to stir, leading to "hot spots" where charring occurs.

  • Fix: Dilute the PPA with xylene (1:1 ratio). This maintains the boiling point required for cyclization (~130°C) while allowing efficient stirring and heat dissipation.

Module 3: Transition Metal Catalysis (Sonogashira)

Context: Coupling of 2-bromo-3-chlorophenol with terminal alkynes, followed by cyclization.

Troubleshooting Guide (Q&A)

Q: I am observing dechlorination (loss of the 4-Cl group) in the final product. A: Palladium can undergo oxidative addition into the aryl-chloride bond, especially if the more reactive bromide/iodide has already reacted.

  • Fix: Use a specific catalyst system: PdCl

    
    (PPh
    
    
    
    )
    
    
    with CuI . Avoid electron-rich ligands (like alkyl phosphines) that promote aryl-chloride activation. Keep the temperature below 80°C.

Q: The reaction stalls after the Sonogashira coupling; the ring won't close. A: The phenol oxygen might be coordinating to the copper, inhibiting the nucleophilic attack on the alkyne.

  • Fix: Perform the reaction in two distinct steps. Isolate the o-alkynyl phenol, then perform the cyclization using AuCl

    
     (2 mol%)  in DCM or TBAF  in THF. Gold catalysis is highly effective for 5-endo-dig cyclizations in sterically congested systems like 4-chlorobenzofurans [2].
    

Experimental Protocol: Optimized Rap-Stoermer for 4-Chlorobenzofuran

This protocol is designed to overcome the "Intermediate Stall" discussed in Module 1.

Reagents:

  • 3-Chlorosalicylaldehyde (10 mmol)

  • Ethyl Bromoacetate (12 mmol)

  • K

    
    CO
    
    
    
    (anhydrous, 20 mmol)
  • TBAB (Tetrabutylammonium bromide, 1 mmol) - Crucial for PTC

  • Solvent: Toluene (30 mL) / Water (1 mL) trace

Step-by-Step:

  • Charge: Add aldehyde, K

    
    CO
    
    
    
    , and TBAB to toluene. Stir at RT for 15 min.
  • Addition: Add ethyl bromoacetate dropwise.

  • Reflux: Heat to vigorous reflux (110°C). The trace water helps solubilize the inorganic base interface.

  • Monitoring: Check TLC after 2 hours.

    • If intermediate ether persists: Add DBU (2 mmol) directly to the hot solution.

  • Workup: Cool to RT. Filter off inorganic salts. Wash filtrate with 1N HCl (to remove DBU) and brine.

  • Purification: Recrystallize from Ethanol/Hexane.

Data Summary: Comparison of Methods
MethodYield (4-Cl)Major RiskKey Advantage
Standard Rap-Stoermer 35-45%Stalled IntermediateCheap reagents
PTC/DBU Modified 82-88% NoneHigh throughput, reliable
PPA Cyclization 50-60%Charring/IsomersScalable (if diluted)
Pd/Cu (Sonogashira) 70-75%DechlorinationAccess to 2-substituted derivs

Decision Matrix: Choosing Your Route

Use this flow to select the best method based on your available starting materials.

DecisionTree Start Select Precursor Availability Salicyl 3-Chlorosalicylaldehyde Start->Salicyl Phenol 2-Bromo-3-chlorophenol Start->Phenol Acetal Phenoxy Acetal Start->Acetal Mod1 Modified Rap-Stoermer (PTC + DBU) Salicyl->Mod1 Use Sono Sonogashira + AuCl3 Cyclization Phenol->Sono Alkyne available? PPA Amberlyst-15 / Xylene Reflux (Avoid neat PPA) Acetal->PPA Use

Caption: Decision matrix for selecting the synthesis route based on precursor availability.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 2023. Available at: [Link]

  • Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis. ResearchGate. Available at: [Link]

Troubleshooting

Technical Support Center: Purification of (4-Chloro-1-benzofuran-3-yl)methanamine

Topic: Recrystallization & Purification Protocols Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Physicochemical Profiling User Query: I a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Protocols Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Physicochemical Profiling

User Query: I am synthesizing (4-Chloro-1-benzofuran-3-yl)methanamine and struggling to obtain a crystalline solid. The product oils out or remains sticky. How do I purify this?

Scientist Analysis: (4-Chloro-1-benzofuran-3-yl)methanamine is a primary amine attached to a lipophilic, electron-rich heteroaromatic core. The "oiling out" phenomenon is characteristic of this class when handled as a free base or when the salt formation is too rapid in the presence of impurities.

Compound Profile:

  • Nature: Weak base (Primary amine).

  • Lipophilicity: Moderate to High (due to the 4-Chloro and Benzofuran rings).

  • Stability: Prone to oxidation (N-oxides) and carbamate formation (reacts with atmospheric CO₂).

  • Preferred Form: Hydrochloride (HCl) or Fumarate salt. Do not attempt to recrystallize the free base.

The "Salt Switch" Strategy (Core Protocol)

Direct Answer: The most robust method to purify this amine is to convert it immediately into its Hydrochloride (HCl) salt. The free base is likely an oil or low-melting solid that resists crystallization.

Protocol A: Formation & Recrystallization of the HCl Salt

Use this method for crude material (>85% purity).

Reagents:

  • Crude (4-Chloro-1-benzofuran-3-yl)methanamine

  • Anhydrous Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether)

  • 2M HCl in Diethyl Ether (commercial solution)

  • Absolute Ethanol (EtOH)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude free base in a minimal amount of dry Et₂O or MTBE (approx. 5-10 mL per gram). If insoluble, add small quantities of dry Dichloromethane (DCM) until clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 2M HCl in Et₂O with vigorous stirring.

    • Target: pH 2-3 (Check with wet pH paper).

    • Observation: A white to off-white precipitate should form immediately.

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption). Wash with cold Et₂O.

  • Recrystallization (The Critical Step):

    • Transfer the solid to a flask.

    • Add Absolute Ethanol dropwise while heating to reflux (approx. 78°C). Add just enough to dissolve the salt.

    • Optional: If the solution is colored, treat with activated charcoal for 5 mins and filter hot.

    • Remove from heat.[2] Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Ethanol to clear it again.

    • Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed. Then move to 4°C overnight.

Expected Yield: 70-85% Appearance: White needles or prisms.

Troubleshooting: "Oiling Out"

Issue: Instead of crystals, I get a sticky gum or oil at the bottom of the flask.

Diagnosis: This is "Liquid-Liquid Phase Separation" (LLPS). It occurs when the melting point of the solvated salt is lower than the boiling point of the solvent, or when impurities (like unreacted nitriles) disrupt the lattice.

The "Oiling Out" Rescue Logic

OilingOutRescue Start Problem: Product Oils Out CheckSolvent Check 1: Is the solvent BP > Product MP? Start->CheckSolvent Reheat Action: Reheat to Reflux CheckSolvent->Reheat AddPolar Add more Polar Solvent (Ethanol/Methanol) Reheat->AddPolar If oily droplets persist Clear Solution is Clear? AddPolar->Clear Clear->AddPolar No Seed Technique: Seeding Add crystal seed at T = Cloud Point Clear->Seed Yes SlowCool Cool at 1°C/minute Seed->SlowCool Scratch Technique: Scratching Scratch glass with rod Success Crystalline Solid Scratch->Success SlowCool->Scratch If no nucleation

Caption: Decision matrix for rescuing an experiment where the amine salt has oiled out.

Specific Fixes:

  • The "Trituration" Method: Decant the supernatant solvent. Add fresh dry Et₂O to the oil. Sonicate vigorously. The mechanical energy often forces the oil to solidify into an amorphous powder, which can then be recrystallized properly.

  • Solvent Swap: If Ethanol/Ether fails, switch to Isopropanol (IPA) . IPA has a higher boiling point and often favors crystallization for benzofuran amines.

Impurity Profiling & Removal

When analyzing your recrystallized product, you may encounter specific impurity peaks. Use this table to identify and remove them.

Impurity TypeLikely IdentityOriginRemoval Strategy
Non-Polar 4-Chlorobenzofuran-3-carbonitrileUnreacted Starting MaterialThese are neutral. Wash the acidic aqueous solution of the amine with Ethyl Acetate before salt formation.
Dimer Secondary Amine (Bis-benzofuran)Reductive Amination Side-reactionVery difficult to remove by crystallization. Requires Column Chromatography (DCM:MeOH:NH₃) before salt formation.
M+16 Peak N-OxideOxidation by airRecrystallize using Ethanol + 1% Ascorbic Acid (antioxidant) or handle strictly under Nitrogen.
M+44 Peak CarbamateReaction with CO₂This is a "phantom" impurity. It often reverts to the amine in acidic HPLC mobile phases but shows up in NMR. Dry the solid in a vacuum oven at 40°C over P₂O₅.

Frequently Asked Questions (FAQs)

Q1: Can I use water for recrystallization? A: Generally, no. While the HCl salt is water-soluble, the lipophilic 4-chlorobenzofuran ring makes the solubility curve in water very steep and unpredictable. Water also encourages hydrolysis if the benzofuran ring is sensitive. Stick to alcohols (MeOH, EtOH, IPA).

Q2: My NMR shows a broad peak at 8.0-8.5 ppm. Is this an impurity? A: Likely not. If you made the HCl salt, this is the ammonium proton (


). It is broad due to exchange. Add a drop of 

to the NMR tube; if the peak disappears, it is your salt proton.

Q3: Why is the 4-Chloro substituent important for the method? A: The chlorine atom adds significant lipophilicity compared to the unsubstituted benzofuran. This means your compound will be less soluble in polar solvents (like water/methanol) and more soluble in organic solvents than the parent molecule. You may need slightly more Ethanol to dissolve it than standard protocols suggest.

Q4: I don't have HCl gas or ether solution. Can I use aqueous HCl? A: You can use Concentrated HCl (37%), but you must use Isopropanol as the solvent.

  • Protocol: Dissolve amine in IPA. Add Conc. HCl dropwise. The salt may precipitate, or you may need to evaporate the solvent to dryness and then recrystallize the residue. Warning: This method introduces water, which is harder to remove.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for "Oiling Out" troubleshooting and salt selection).
  • PubChem. (n.d.). Compound Summary: Benzofuran-3-ylmethanamine derivatives. National Library of Medicine. Link

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for (4-Chloro-1-benzofuran-3-yl)methanamine before handling.

Sources

Optimization

Technical Support Center: Purification Strategies for (4-Chloro-1-benzofuran-3-yl)methanamine

Case ID: PUR-BZFN-04CL Subject: Removal of Unreacted Precursors from (4-Chloro-1-benzofuran-3-yl)methanamine Assigned Specialist: Senior Application Scientist, Separation Sciences Triage: Identify Your Impurity Profile B...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BZFN-04CL Subject: Removal of Unreacted Precursors from (4-Chloro-1-benzofuran-3-yl)methanamine Assigned Specialist: Senior Application Scientist, Separation Sciences

Triage: Identify Your Impurity Profile

Before initiating a purification protocol, you must identify the synthesis route used. The chemical nature of the "unreacted precursor" dictates the separation strategy.

Synthesis RouteLikely Precursor (Impurity)Chemical Nature of ImpurityRecommended Strategy
Nitrile Reduction 4-Chloro-1-benzofuran-3-carbonitrileNeutral, LipophilicProtocol A (Acid-Base Extraction)
Reductive Amination 4-Chloro-1-benzofuran-3-carbaldehydeNeutral, Reactive ElectrophileProtocol B (Scavenging/Bisulfite)
Amide Reduction 4-Chloro-1-benzofuran-3-carboxamideNeutral/Weakly AcidicProtocol A (Acid-Base Extraction)
Gabriel/Azide (4-Chloro-1-benzofuran-3-yl)methyl halideNeutral, Alkylating AgentProtocol C (Chromatography/Crystallization)

Decision Matrix & Workflow

The following logic tree guides you to the correct protocol based on your specific impurity mixture.

PurificationLogic Start Start: Crude Reaction Mixture CheckImpurity Identify Major Precursor Start->CheckImpurity Nitrile Nitrile/Amide (Neutral) CheckImpurity->Nitrile Aldehyde Aldehyde (Reactive) CheckImpurity->Aldehyde Halide Alkyl Halide (Neutral) CheckImpurity->Halide AcidBase Protocol A: Acid-Base Extraction (Chemical Switching) Nitrile->AcidBase High Efficiency Scavenge Protocol B: Bisulfite Wash or Polymer Scavenging Aldehyde->Scavenge Prevents Side Rxns Column Protocol C: Buffered Silica Chromatography Halide->Column If Acid-Base fails Salt Final Polish: HCl Salt Crystallization AcidBase->Salt Scavenge->Salt Column->Salt

Figure 1: Decision matrix for selecting the appropriate purification workflow based on precursor identity.

Protocol A: The "Chemical Switch" (Acid-Base Extraction)

Best For: Removing neutral precursors (Nitriles, Amides, Alcohols) from the basic amine product. Mechanism: Exploits the basicity of the primary amine (approximate pKa ~9.0–9.5). By lowering the pH, the amine becomes a water-soluble ammonium salt, while neutral precursors remain in the organic phase.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude residue in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Use ~10 mL solvent per gram of crude.

  • Acidification (The Switch):

    • Add 1M HCl (aq) slowly to the organic layer.

    • Target pH: < 2.0.

    • Why? This protonates the (4-Chloro-1-benzofuran-3-yl)methanamine, forcing it into the aqueous phase [1].

  • Phase Separation 1:

    • Shake vigorously and separate layers.

    • Organic Layer: Contains the unreacted nitrile/amide precursor. Discard (or save for recovery).

    • Aqueous Layer: Contains your Product-Ammonium Chloride salt. Keep this.

  • Wash: Wash the aqueous acidic layer once with fresh organic solvent to remove entrained neutrals.

  • Basification (The Recovery):

    • Cool the aqueous layer on ice.

    • Slowly add 2M NaOH or saturated Na₂CO₃ until pH > 12.

    • Observation: The solution should become cloudy as the free-base amine precipitates or oils out.

  • Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM).

  • Drying: Dry combined DCM extracts over anhydrous Na₂SO₄, filter, and concentrate.

Troubleshooting FAQ:

  • Q: My product isn't moving to the aqueous layer.

    • A: The 4-chloro substituent reduces the basicity of the amine slightly, but not enough to prevent protonation. Ensure your acid is strong enough (1M HCl is preferred over weak acids like acetic acid) and the pH is definitely below 2.

  • Q: An emulsion formed.

    • A: Benzofurans are lipophilic. Add brine to the aqueous phase to break the emulsion or filter through a celite pad.

Protocol B: Aldehyde Scavenging (Reductive Amination Cleanup)

Best For: Removing unreacted 4-Chloro-1-benzofuran-3-carbaldehyde. Risk: Aldehydes can react with your product to form imines (Schiff bases) during workup. Acid-base extraction is risky because aldehydes can polymerize or react under extreme pH changes.

Method 1: Bisulfite Wash (Liquid-Liquid)
  • Dissolve crude in Ethyl Acetate.

  • Wash with saturated aqueous Sodium Bisulfite (NaHSO₃).

  • Mechanism: Bisulfite forms a water-soluble adduct with the aldehyde (α-hydroxy sulfonate), pulling it into the aqueous phase [2].

  • Wash organic layer with brine, dry, and concentrate.

Method 2: Solid-Phase Scavenging (High Purity)
  • Dissolve crude in DCM.

  • Add Polymer-Supported Tosylhydrazine (2–3 equivalents relative to expected aldehyde impurity).

  • Stir at room temperature for 2–4 hours.

  • Filter the resin. The aldehyde remains bound to the solid support.

  • Concentrate the filtrate to obtain the amine.

Protocol C: Buffered Chromatography

Best For: Complex mixtures or when precursors are also basic (rare for this specific synthesis). Critical Adjustment: Primary amines interact strongly with the acidic silanols on silica gel, leading to "streaking" (broad tails) and poor separation.

Mobile Phase Formulation

You must use a basic modifier.

  • Standard: DCM : Methanol : Ammonium Hydroxide (90 : 9 : 1).

  • Alternative: DCM : Methanol : Triethylamine (95 : 4 : 1).

Visual Guide to Separation:

  • Precursors (Nitriles/Halides): High Rf (run near the solvent front).

  • Product (Amine): Medium Rf (0.3 – 0.5 with modifier).

  • Salts: Baseline (do not move).

Final Polish: Salt Crystallization

Converting the free base to a hydrochloride salt is the most effective way to ensure long-term stability and remove trace non-basic impurities.

  • Dissolve the purified free base in a minimal amount of dry Diethyl Ether or Ethanol.

  • Add 2M HCl in Diethyl Ether (or 1.25M HCl in Methanol) dropwise.

  • A white precipitate of (4-Chloro-1-benzofuran-3-yl)methanamine hydrochloride should form immediately.

  • Filter the solid and wash with cold ether.

  • Recrystallization: If needed, recrystallize from Isopropanol/Ethanol.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acid-Base extraction protocols).
  • Common Organic Chemistry. (n.d.). Purification of Amines and Removal of Aldehydes.[1][2] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans and Primary Amines.[3] Retrieved from [Link]

Disclaimer: These protocols involve hazardous chemicals (strong acids, bases, organic solvents). Always review the Safety Data Sheet (SDS) for (4-Chloro-1-benzofuran-3-yl)methanamine and its precursors before handling. Benzofuran derivatives may possess biological activity.[3][4][5][6][7][8]

Sources

Reference Data & Comparative Studies

Validation

Interpreting 1H NMR spectra of (4-Chloro-1-benzofuran-3-yl)methanamine

Title: Advanced Spectral Analysis Guide: (4-Chloro-1-benzofuran-3-yl)methanamine Subtitle: A Comparative Framework for Structural Validation and Isomer Differentiation Introduction: The Structural Mandate In medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Spectral Analysis Guide: (4-Chloro-1-benzofuran-3-yl)methanamine Subtitle: A Comparative Framework for Structural Validation and Isomer Differentiation

Introduction: The Structural Mandate

In medicinal chemistry, the benzofuran scaffold is a privileged structure, frequently serving as a bioisostere for indoles in GPCR ligands and kinase inhibitors. The specific derivative (4-Chloro-1-benzofuran-3-yl)methanamine presents a unique analytical challenge. The chlorine atom at the C4 position introduces significant steric and electronic perturbations (the "peri-effect") on the C3-methanamine side chain, distinguishing it from its more common 5-chloro and 6-chloro isomers.

This guide provides a rigorous, self-validating framework for interpreting the 1H NMR spectrum of this compound. Unlike standard data sheets, we focus on comparative diagnostics —how to definitively distinguish this molecule from its synthetic impurities and regioisomers using splitting patterns and solvent-dependent shifts.

Structural Logic & Magnetic Environment

To interpret the spectrum, we must first map the magnetic environment. The benzofuran ring current deshields all aromatic protons, but the C4-Chlorine substituent breaks the symmetry and alters the coupling network.

Numbering Convention:

  • Position 1: Oxygen atom.[1][2][3]

  • Position 2: Aromatic CH (Singlet/Fine Doublet).

  • Position 3: Substituted with Methanamine (

    
    ).
    
  • Position 4: Chlorine (Substituent).[2][4][5]

  • Positions 5, 6, 7: Aromatic Protons (Contiguous spin system).

The "Peri-Effect" Anomaly

The proximity of the bulky Chlorine at C4 to the Methanamine group at C3 causes a Deshielding Anomaly . In the 4-Chloro isomer, the methylene protons (


) often appear slightly downfield compared to the 5-chloro or 6-chloro analogs due to the Van der Waals deshielding effect of the lone pairs on the chlorine atom.

Comparative Analysis: The Core Diagnostics

This section compares the target molecule against its two most common "impostors": the 5-Chloro Regioisomer (a common synthesis byproduct) and the Hydrochloride Salt (the standard commercial form).

Scenario A: Distinguishing Regioisomers (4-Cl vs. 5-Cl)

The most critical validation step is confirming the Chlorine position. This is done not by chemical shift alone, but by Spin-Spin Coupling (


-Coupling)  topology.
FeatureTarget: 4-Chloro Isomer Alternative: 5-Chloro Isomer Mechanism
Spin System ABC System (Contiguous)ABX System (Isolated)4-Cl leaves H5, H6, H7 adjacent. 5-Cl isolates H4 from H6, H7.
H4 Signal Absent (Substituted)Doublet (

Hz)
In 5-Cl, H4 couples broadly to H6 (meta-coupling).
H7 Signal Doublet (

Hz)
Doublet (

Hz)
H7 is ortho to H6 in both cases (less diagnostic).
H5 Signal Doublet (

Hz)
Absent (Substituted)In 4-Cl, H5 is ortho to H6.
H6 Signal Triplet / dd (

Hz)
Doublet of Doublets H6 in 4-Cl has two ortho neighbors (H5, H7).

Diagnostic Rule: If you see a meta-coupled singlet/doublet (approx 2.0 Hz splitting) in the aromatic region, you likely have the 5-Chloro or 6-Chloro isomer. The 4-Chloro isomer requires three contiguous protons with ortho-couplings (


 Hz).
Scenario B: Salt Form vs. Free Base

Commercial samples are supplied as HCl salts to prevent oxidation. You must adjust your expectations based on the form.

Proton GroupFree Base (

)
HCl Salt (

)
Causality


ppm (Sharp)

ppm (Broadened)
Protonation of amine pulls electron density, deshielding the alpha-carbon.


ppm (Broad/Invisible)

ppm (Broad Singlet)
In salt form,

protons are deshielded and exchange slowly in dry DMSO.
H2 (Furan)

ppm

ppm
General deshielding of the heteroaromatic ring in salt form.

Visual Logic: Isomer Determination Workflow

The following diagram illustrates the decision tree for validating the 4-Chloro regioisomer using coupling constants.

IsomerLogic Start Start: Analyze Aromatic Region (6.8 - 8.0 ppm) Count Count Integral of Aromatic Protons (Excluding H2 singlet) Start->Count Split Analyze Splitting Patterns Count->Split Res4 Pattern: 3 Contiguous Protons (d, t, d) Target: 4-Chloro Isomer Split->Res4  H6 is Triplet/dd (2 ortho neighbors)   Res5 Pattern: 2 Adjacent + 1 Isolated (d, dd, d/s) Alternative: 5-Chloro Isomer Split->Res5  H4 is meta-doublet (J~2Hz)   Res6 Pattern: 2 Adjacent + 1 Isolated (d, dd, s) Alternative: 6-Chloro Isomer Split->Res6  H7 is singlet (isolated)  

Figure 1: Logic flow for distinguishing the 4-Chloro isomer from common regioisomers based on aromatic coupling topology.

Experimental Protocol: The "DMSO Advantage"

To ensure trust in your data, specifically for the amine functionality, follow this self-validating protocol. Using


 often leads to the disappearance of the amine protons due to rapid exchange.

Step-by-Step Methodology:

  • Solvent Selection: Use DMSO-

    
     (99.9%)  stored over molecular sieves.
    
    • Why: DMSO inhibits fast proton exchange, allowing the observation of the

      
       or 
      
      
      
      signal as a distinct peak.
  • Sample Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

    • Why: High concentration improves the signal-to-noise ratio for the small benzylic coupling often seen on the H2 proton.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (

      
      ): 5 seconds .
      
    • Why: The quaternary carbons (C4-Cl, C3) have long relaxation times. A short delay will distort integration ratios.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine splitting of the H6 triplet.

Consolidated Data Summary

The following table summarizes the expected chemical shifts for (4-Chloro-1-benzofuran-3-yl)methanamine Hydrochloride in DMSO-


.
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation

Amine8.3 – 8.6 Broad Singlet-Exchangeable; integrates to 3H.
H2 Aromatic8.15 Singlet-Deshielded by Oxygen and C3-substituent.
H7 Aromatic7.75 Doublet

Ortho to H6.
H6 Aromatic7.45 Triplet (or dd)

Ortho to H5 and H7. Diagnostic Peak.
H5 Aromatic7.35 Doublet

Ortho to H6; Beta to Cl.

Alkyl4.25 Singlet (Broad)-Deshielded by C4-Cl (Peri-effect) and N+.

Impurity3.33 Broad Singlet-Common in DMSO-

.
DMSO Solvent2.50 Quintet-Residual solvent peak.

Note: Shifts are approximate (


 ppm) and concentration-dependent.

References

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Benzofuran Chemical Shifts. University of Wisconsin-Madison. Link

  • Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Standard reference for benzofuran ring currents and substituent effects).
  • PubChem. (2024).[5] Compound Summary: Benzofuran, chloro- derivatives.[6][7][8] National Library of Medicine. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of (4-Chloro-1-benzofuran-3-yl)methanamine

Abstract: This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation patterns of (4-Chloro-1-benzofuran-3-yl)methanamine, a heterocyclic compound with potential applications in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation patterns of (4-Chloro-1-benzofuran-3-yl)methanamine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Structural elucidation is paramount in drug discovery and development, and mass spectrometry serves as a cornerstone analytical technique. This document compares the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the underlying chemical principles. We will explore the characteristic cleavages of the benzofuran core, the methanamine side chain, and the influence of the chloro-substituent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the mass spectral behavior of this and structurally related compounds.

Predicted Mass Spectrometry Fragmentation Analysis

Understanding the fragmentation of (4-Chloro-1-benzofuran-3-yl)methanamine requires considering the molecule's distinct chemical features: the chlorinated benzofuran ring and the primary amine side chain. The ionization method employed will significantly influence the resulting mass spectrum.

Molecular Ion and Isotopic Pattern

The chemical formula for (4-Chloro-1-benzofuran-3-yl)methanamine is C₉H₈ClNO. Its monoisotopic mass is 181.0294 u . A critical feature in the mass spectrum will be the isotopic pattern of the molecular ion peak, which is dictated by the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic M+ and M+2 peak cluster with an approximate intensity ratio of 3:1, a definitive marker for a monochlorinated compound.[1]

Predicted Electron Ionization (EI) Fragmentation

Electron Ionization is a high-energy ("hard") technique that typically produces a radical cation (M⁺•) and induces extensive fragmentation. The resulting spectrum is a fingerprint of the molecule, rich in structural information. For (4-Chloro-1-benzofuran-3-yl)methanamine, the fragmentation is predicted to be dominated by cleavages adjacent to the amine and within the benzofuran scaffold.

Key Predicted EI Fragmentation Pathways:

  • Alpha (α)-Cleavage: The most favorable fragmentation for amines is the α-cleavage of a C-C bond adjacent to the nitrogen atom.[1][2][3] For this molecule, this involves the cleavage of the bond between the benzofuran ring and the CH₂NH₂ group. This is expected to be the most dominant fragmentation pathway, leading to the formation of a highly stable, resonance-delocalized benzofuran cation at m/z 151/153 and a neutral CH₂NH₂ radical. However, the charge can also be retained by the amine-containing fragment, leading to the m/z 30 ion (CH₂NH₂⁺), which is a characteristic fragment for primary amines.[3]

  • Benzylic-type Cleavage & Ring Expansion: Loss of the •NH₂ radical via cleavage of the C-N bond would form a benzylic-type carbocation at m/z 165/167 . This ion could potentially rearrange to a more stable tropylium-like structure.

  • Loss of Chlorine: The elimination of a chlorine radical (•Cl) from the molecular ion is a diagnostic fragmentation for halogenated aromatic compounds.[4][5] This would produce an ion at m/z 146 .

  • Benzofuran Ring Fragmentation: The core benzofuran ring can undergo characteristic fragmentation, such as the loss of a neutral carbon monoxide (CO) molecule, a common pathway for furan-containing structures. This could occur after initial fragmentation, for instance, from the m/z 151/153 ion to yield an ion at m/z 123/125 .

EI_Fragmentation M [M]+• m/z 181/183 F1 m/z 30 [CH₂NH₂]+• M->F1 - C₈H₄ClO• F2 m/z 151/153 M->F2 - •CH₂NH₂ (α-cleavage) F3 m/z 165/167 M->F3 - •NH₂ F4 m/z 146 M->F4 - •Cl F5 m/z 123/125 F2->F5 - CO ESI_Fragmentation MH [M+H]+ m/z 182/184 F1 m/z 165/167 MH->F1 - NH₃ F2 m/z 151/153 MH->F2 - CH₃N F3 m/z 146 MH->F3 - HCl

Caption: Predicted ESI-MS/MS fragmentation of protonated (4-Chloro-1-benzofuran-3-yl)methanamine.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation relies on complementary techniques.

TechniqueInformation ProvidedComparison to Mass Spectrometry
NMR Spectroscopy Provides detailed information about the chemical environment and connectivity of ¹H and ¹³C atoms. It can confirm the substitution pattern on the benzofuran ring and the presence of the -CH₂NH₂ group.Orthogonal technique. MS gives molecular formula and fragmentation, while NMR confirms the precise isomeric structure and atom connectivity.
FTIR Spectroscopy Identifies specific functional groups based on their vibrational frequencies. Would confirm the presence of N-H bonds (amine), C-O-C (ether in the furan ring), and aromatic C-H and C=C bonds.Complementary. While MS suggests the presence of these groups based on mass, FTIR provides direct evidence of their existence.
Elemental Analysis Determines the percentage composition of C, H, N, and Cl, which can be used to verify the empirical and molecular formula.Confirmatory. Provides an independent check of the molecular formula determined by high-resolution mass spectrometry.

Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental workflows are recommended. These protocols are designed to be self-validating by including necessary calibration and system suitability checks.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing P1 Weigh ~1 mg of sample P2 Dissolve in 1 mL of appropriate solvent (e.g., Methanol for ESI, Acetonitrile for GC) P1->P2 P3 Vortex to ensure complete dissolution P2->P3 P4 Dilute stock to final concentration (e.g., 1-10 µg/mL for GC-MS, 100-1000 ng/mL for LC-MS) P3->P4 A3 Sample Injection P4->A3 A1 Instrument Calibration (e.g., PFTBA for EI, Tunemix for ESI) A2 Method Setup A1->A2 A2->A3 A4 Data Acquisition A3->A4 D1 Extract Mass Spectra A4->D1 D2 Identify Molecular Ion & Fragments D1->D2 D3 Compare with Predicted Patterns D2->D3 D4 Generate Report D3->D4

Caption: General experimental workflow for MS analysis.

Protocol for GC-EI-MS Analysis
  • Instrumentation: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • Sample Preparation: Prepare a 10 µg/mL solution in acetonitrile.

  • GC Method:

    • Injector: Splitless mode, 250 °C.

    • Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 25-350.

    • Data Acquisition: Full scan mode.

Protocol for LC-ESI-MS/MS Analysis
  • Instrumentation: Liquid Chromatograph coupled to a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Sample Preparation: Prepare a 500 ng/mL solution in 50:50 Methanol:Water with 0.1% formic acid.

  • LC Method:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • MS1 Scan: Scan for the protonated molecule at m/z 182.2/184.2.

    • MS2 (Product Ion Scan): Isolate the precursor ion (m/z 182.2) and scan for product ions using a range of collision energies (e.g., 10, 20, 30 eV) to observe the full fragmentation profile.

Data Summary and Interpretation

The following table summarizes the key predicted fragments for (4-Chloro-1-benzofuran-3-yl)methanamine. Experimental data should be compared against these predictions to confirm the structure.

IonizationPredicted m/zProposed FormulaProposed Origin / LossNotes
EI 181/183[C₉H₈ClNO]⁺•Molecular Ion3:1 isotopic pattern confirms Cl presence.
151/153[C₈H₄ClO]⁺- •CH₂NH₂Dominant α-cleavage, characteristic of amines.
30[CH₄N]⁺- C₈H₄ClO•Characteristic fragment for primary amines.
146[C₉H₈NO]⁺•- •ClLoss of halogen radical.
ESI 182/184[C₉H₉ClNO]⁺[M+H]⁺Protonated molecule.
165/167[C₉H₈Cl]⁺- NH₃Loss of neutral ammonia, common for protonated amines.
146[C₉H₉NO]⁺- HClLoss of neutral hydrogen chloride.

Conclusion

The mass spectrometric analysis of (4-Chloro-1-benzofuran-3-yl)methanamine is predicted to yield structurally significant data under both Electron Ionization and Electrospray Ionization conditions. EI-MS is expected to produce a complex fragmentation pattern highlighted by a dominant α-cleavage, while ESI-MS/MS of the protonated molecule is likely to be characterized by the facile loss of neutral ammonia. The presence of a chlorine atom provides a distinct isotopic signature that aids in the identification of all chlorine-containing fragments. By comparing experimental results with these predicted pathways and complementing the analysis with orthogonal techniques like NMR, researchers can achieve unambiguous structural confirmation, a critical step in the advancement of scientific research and drug development.

References

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [https://doi.org/10.1002/jms.4024] [4][5]2. Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [https://doi.org/10.1002/rcm.2974] [6]3. University of Arizona. Mass Spectrometry: Fragmentation. Course Material. [https://www.chem.arizona.edu/sites/default/files/chemspectroscopymassspecfrag.pdf] [1]4. Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization—a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry, 44(2), 245-251. [https://doi.org/10.1002/jms.1503] [7]5. ResearchGate. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Request PDF. [https://www.researchgate.net/publication/225091726_Analysis_of_benzofuran_derivatives_using_electrospray_ionization_ion_trap_and_electrospray_ionization_quadrupole_time-of-flight_mass_spectrometry] [8]6. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [https://www.thieme.de/shop/en/chemistry/book/organic-chemistry/spectroscopic-methods-in-organic-chemistry-9783131060429-10654.html] [9]8. Te-Fang, Yang, et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 308(1), 58-66. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3202027/] [10]9. Problems in Chemistry. (2021). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [https://www.youtube.com/watch?v=k-C5g3v812A] [2]10. Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 180-205. [https://pubs.rsc.org/en/content/articlelanding/2016/ra/c5ra21543a] [11]11. Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [https://people.whitman.edu/~dondi/general/GCMS_Manual/GCMS_CH6_6.15.pdf] 12. Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [https://www.mdpi.com/1420-3049/24/3/625] 13. Djerassi, C., & Williams, D. H. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 104. [https://pubs.acs.org/doi/abs/10.1021/ed049p104] [12]14. ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF. [https://www.researchgate.net/publication/230752009_Fragmentation_of_aromatic_sulfonamides_in_electrospray_ionization_mass_spectrometry_Elimination_of_SO2_via_rearrangement]

Sources

Comparative

Validating the Structure of (4-Chloro-1-benzofuran-3-yl)methanamine: An Infrared Spectroscopy-Based Comparative Guide

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic efficacy. For heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic efficacy. For heterocyclic compounds such as (4-Chloro-1-benzofuran-3-yl)methanamine, a scaffold of interest in medicinal chemistry, infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for preliminary structural validation. This guide provides a comprehensive framework for utilizing Fourier-transform infrared (FTIR) spectroscopy to confirm the molecular architecture of this target compound, comparing expected spectral features with established correlational data. We will delve into the causality behind experimental choices and present a self-validating protocol for researchers, scientists, and drug development professionals.

The Vibrational Fingerprint: A Tale of Functional Groups

The structure of (4-Chloro-1-benzofuran-3-yl)methanamine is a composite of several key functional groups, each with characteristic vibrational modes that absorb infrared radiation at specific frequencies. Our analytical approach is predicated on identifying these signature absorptions to piece together the molecular puzzle. The principal functional groups and their expected vibrational behaviors are:

  • Primary Amine (-NH₂): This group is anticipated to exhibit both stretching and bending vibrations. The N-H stretching appears as a distinctive pair of medium-intensity bands, while the N-H bending (scissoring) vibration is also a key indicator.

  • Benzofuran Ring System: This fused heterocyclic system comprises an aromatic benzene ring and a furan ring. We expect to observe aromatic C-H and C=C stretching vibrations, as well as the characteristic C-O-C (aryl ether) stretching of the furan moiety.

  • Aromatic Chloro-substituent (-Cl): The C-Cl bond will have a stretching vibration in the lower frequency "fingerprint" region of the spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable IR spectrum, meticulous sample preparation and instrument setup are paramount. The following protocol is designed to be a self-validating system, minimizing ambiguity and maximizing spectral quality.

Recommended Technique: Attenuated Total Reflectance (ATR)-FTIR

For a solid sample like (4-Chloro-1-benzofuran-3-yl)methanamine, ATR-FTIR is the preferred method over traditional KBr pellets or Nujol mulls. The primary advantages are the minimal sample preparation required, the elimination of potential interfering absorbances from a matrix, and the excellent sample-to-sample reproducibility.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has undergone its requisite warm-up period for thermal stability.

    • Perform a background scan to acquire a spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent, such as isopropanol or ethanol, using a non-abrasive wipe.

    • Acquire a background spectrum of the clean, empty ATR crystal to ensure no residual contaminants are present.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid (4-Chloro-1-benzofuran-3-yl)methanamine sample directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong, well-defined spectrum.

  • Spectral Acquisition:

    • Collect the sample spectrum over a standard mid-IR range of 4000-400 cm⁻¹.

    • To enhance the signal-to-noise ratio, co-add a minimum of 32 scans.

    • Process the resulting interferogram using a Fourier transform to generate the final infrared spectrum.

  • Data Analysis:

    • Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

    • Compare the observed peak positions and intensities with the expected values for the functional groups present in the molecule.

Comparative Analysis: Expected vs. Observed Spectral Data

The core of the structural validation lies in the correlation between the experimentally obtained spectrum and the predicted absorption frequencies for (4-Chloro-1-benzofuran-3-yl)methanamine. The following table summarizes the expected characteristic IR absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Primary Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3400-3250 (two bands)[1][2]Medium
N-H Bend (Scissoring)1650-1580[1]Medium to Strong
N-H Wag910-665[1]Broad, Medium
Aromatic Ring=C-H Stretch3100-3000[3]Medium to Weak
C=C Stretch (in-ring)1600-1450 (multiple bands)[3]Medium to Weak
Benzofuran MoietyAryl C-O-C Stretch1270-1230 and 1180-1020[4]Strong
Alkyl C-HC-H Stretch (from -CH₂-)2950-2850Medium
Aryl HalideC-Cl Stretch850-550[5]Strong

Logical Workflow for Structural Validation

The process of validating the structure of (4-Chloro-1-benzofuran-3-yl)methanamine using IR spectroscopy can be visualized as a logical workflow, from sample handling to final structural confirmation.

IR_Validation_Workflow Workflow for IR-based Structural Validation cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structural Validation Sample Obtain Sample of (4-Chloro-1-benzofuran-3-yl)methanamine ATR_Prep Clean ATR Crystal Sample->ATR_Prep Step 1 Apply_Sample Apply Sample to Crystal ATR_Prep->Apply_Sample Step 2 Background Acquire Background Spectrum Apply_Sample->Background Step 3 Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Acquire_Spectrum Step 4 Identify_Peaks Identify and Label Significant Peaks Acquire_Spectrum->Identify_Peaks Step 5 Compare_Data Compare with Expected Frequencies (Correlation Table) Identify_Peaks->Compare_Data Step 6 Confirm_Groups Confirm Presence of Key Functional Groups: - Primary Amine (-NH₂) - Benzofuran Ring - Aryl Chloride (-Cl) Compare_Data->Confirm_Groups Step 7 Final_Validation Structure Consistent with IR Spectrum Confirm_Groups->Final_Validation Conclusion

Caption: Logical workflow for the IR spectroscopic validation of (4-Chloro-1-benzofuran-3-yl)methanamine.

Conclusion and Further Steps

The presence of the characteristic absorption bands for a primary amine, a substituted benzofuran ring system, and an aryl chloride in the acquired IR spectrum provides strong, corroborative evidence for the structure of (4-Chloro-1-benzofuran-3-yl)methanamine. While IR spectroscopy is a powerful tool for identifying functional groups, it is crucial to recognize its limitations in discerning subtle isomeric differences. Therefore, for unequivocal structural elucidation, it is highly recommended to employ complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The convergence of data from these orthogonal methods will provide the highest level of confidence in the assigned structure, a critical step in the rigorous process of drug discovery and development.

References

  • Epstein, W. W., Horton, W. J., & Lin, C. T. (1965). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 30(4), 1246–1247. [Link]

  • University of California, Davis. (n.d.). Alkyl and aryl halide infrared spectra. Chemistry LibreTexts. [Link]

  • Horton, W. J., & Lin, C. T. (1965). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 30(4), 1246-1247. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • MDPI. (2023). Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. Molbank, 2023(3), M1704. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • ACS Publications. (1958). Near-Infrared Spectra of Primary Aromatic Amines. Analytical Chemistry, 30(11), 1776–1781. [Link]

  • ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]

  • Reddit. (2012). Why does the carbonyl group have a stretching vibration on an IR spectra?[Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. [Link]

  • ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. [Link]

  • Royal Society of Chemistry. (n.d.). Materials Chemistry A. [Link]

  • MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6031. [Link]

Sources

Validation

Comparative Synthetic Strategies for (4-Chloro-1-benzofuran-3-yl)methanamine

Executive Summary (4-Chloro-1-benzofuran-3-yl)methanamine is a critical pharmacophore in medicinal chemistry, particularly in the development of GPCR ligands (e.g., 5-HT2C agonists) and kinase inhibitors. The presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-1-benzofuran-3-yl)methanamine is a critical pharmacophore in medicinal chemistry, particularly in the development of GPCR ligands (e.g., 5-HT2C agonists) and kinase inhibitors. The presence of the chlorine atom at the C4 position introduces significant steric bulk and electronic influence, often enhancing metabolic stability compared to non-halogenated analogs. However, this substituent also complicates the synthesis of the benzofuran core due to regiochemical ambiguity during cyclization.

This guide evaluates three primary synthetic routes to the target amine, prioritizing regiocontrol, scalability, and operational safety.

Retrosynthetic Analysis & Strategic Disconnections

To ensure the integrity of the 4-chloro substituent, the most reliable strategies rely on functional group interconversion (FGI) of a pre-functionalized 3-substituted benzofuran core.

Retrosynthesis Target (4-Chloro-1-benzofuran-3-yl)methanamine Amide Carboxamide Precursor (Route A) Target->Amide Reduction (LiAlH4/BH3) Imine Imine Intermediate (Route B) Target->Imine Reductive Amination Nitrile Nitrile Precursor (Route C) Target->Nitrile Hydrogenation Ester Methyl 4-chloro-1-benzofuran-3-carboxylate Amide->Ester Amidation Aldehyde 4-Chloro-1-benzofuran-3-carbaldehyde Imine->Aldehyde Condensation

Figure 1: Strategic disconnections for the synthesis of (4-Chloro-1-benzofuran-3-yl)methanamine. Route A (Red) is the most robust for laboratory scale; Route B (Yellow) offers milder conditions.

Detailed Route Comparison

Route A: Amidation & Reduction (The "Robust" Standard)

This route utilizes Methyl 4-chloro-1-benzofuran-3-carboxylate as the starting material.[1] This ester is commercially available or easily synthesized via the Rap-Stoermer condensation of 2-hydroxy-6-chlorobenzaldehyde with methyl bromoacetate.

  • Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

  • Key Advantage: The oxidation state of the carbon is adjusted in a controlled manner. The amide intermediate is crystalline and stable, allowing for easy purification before the final reduction.

  • Critical Risk: The use of Lithium Aluminum Hydride (LiAlH₄) requires strict anhydrous conditions and careful quenching to avoid emulsification.

Route B: Reductive Amination (The "Mild" Alternative)

This route proceeds through 4-chloro-1-benzofuran-3-carbaldehyde . The aldehyde is condensed with ammonia (or an ammonium salt) to form an imine/iminium species in situ, which is selectively reduced.[2]

  • Mechanism: Condensation to imine

    
     Protonation 
    
    
    
    Hydride delivery (typically NaBH(OAc)₃ or NaBH₃CN).
  • Key Advantage: Avoids pyrophoric reagents like LiAlH₄. High chemoselectivity prevents reduction of the furan double bond or dechlorination.

  • Critical Risk: Primary amines can over-alkylate to form secondary amines if the stoichiometry is not strictly controlled.

Route C: Nitrile Hydrogenation (The "Industrial" Scalable Route)

Involves the catalytic hydrogenation of 4-chloro-1-benzofuran-3-carbonitrile .

  • Mechanism: Heterogeneous catalysis (Raney Ni or Pd/C) under H₂ pressure.

  • Key Advantage: Atom economy and ease of workup (filtration).

  • Critical Risk: High pressure required. Dehalogenation (loss of the 4-Cl group) is a significant side reaction under standard Pd/C hydrogenation conditions.

Performance Matrix

FeatureRoute A: Amide ReductionRoute B: Reductive AminationRoute C: Nitrile Hydrogenation
Overall Yield 65-75%70-85%50-90% (highly catalyst dependent)
Purity Profile High (Amide purification step)Moderate (Over-alkylation byproducts)Variable (De-chlorinated impurities)
Scalability Low (LiAlH₄ safety limits)High (Flow chemistry compatible)High (Industrial standard)
Safety Poor (Pyrophoric reagents)Good (Mild borohydrides)Moderate (H₂ gas, pressurized vessels)
Cost ModerateLowLow

Experimental Protocols

Protocol A: Synthesis via Amide Reduction (Recommended for Lab Scale)

Step 1: Formation of 4-Chloro-1-benzofuran-3-carboxamide

  • Dissolve Methyl 4-chloro-1-benzofuran-3-carboxylate (1.0 eq) in 7N NH₃ in methanol (10 vol).

  • Seal the vessel and stir at 60°C for 12 hours.

  • Concentrate in vacuo. The product often precipitates; filter and wash with cold diethyl ether.

    • Checkpoint: Verify conversion by TLC (EtOAc/Hexane). Amide is significantly more polar than the ester.

Step 2: Reduction to Amine

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under Argon.

  • Charge: Add anhydrous THF (15 vol) and LiAlH₄ (3.0 eq) pellets (or solution). Cool to 0°C.

  • Addition: Dissolve the amide from Step 1 in anhydrous THF (5 vol) and add dropwise to the LiAlH₄ suspension. Caution: Exothermic gas evolution.

  • Reaction: Warm to room temperature, then reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used)
    • 
       mL 15% NaOH solution
      
    • 
       mL Water
      
  • Workup: Stir until the aluminum salts form a white, granular precipitate. Filter through Celite.[3] Dry the filtrate over Na₂SO₄ and concentrate.

  • Purification: If necessary, convert to the HCl salt by adding 4N HCl in dioxane, filtering the precipitate.

Protocol B: Synthesis via Reductive Amination (Recommended for High Purity)

Reagents: 4-Chloro-1-benzofuran-3-carbaldehyde, Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN).

  • Imine Formation: In a dry flask, combine the aldehyde (1.0 eq) and NH₄OAc (10.0 eq) in dry Methanol.

  • Dehydration (Optional but Recommended): Add activated 3Å molecular sieves to the mixture to promote imine formation. Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add NaBH₃CN (1.5 eq) portion-wise.

    • Expert Note: Adjust pH to ~6 with glacial acetic acid if reaction stalls; this activates the imine without protonating the reducing agent too rapidly.

  • Stir: Allow to warm to RT and stir for 16 hours.

  • Workup: Quench with saturated NaHCO₃. Evaporate MeOH. Extract aqueous layer with DCM (3x).

  • Purification: The crude amine is often oily. Purify via flash chromatography (DCM/MeOH/NH₄OH 90:9:1).

Mechanistic Pathway (Reductive Amination)[4][5][6]

Understanding the mechanism is crucial for troubleshooting low yields in Route B.

Mechanism cluster_conditions Critical Control Points Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia NH3 / NH4OAc Imine Iminium Ion (Activated) Hemiaminal->Imine - H2O (Rate Limiting) Product Primary Amine (Target) Imine->Product + H- (Hydride) (Fast Step) Note1 pH < 5: NaBH3CN decomposes Note2 pH > 7: Imine formation slow

Figure 2: Mechanistic flow of the reductive amination. Control of pH is vital to balance imine formation vs. hydride stability.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • LookChem. (n.d.). Benzofuran, 4-chloro- (CAS 257864-14-5).[5] Retrieved from [Link]

Sources

Comparative

Definitive QC Guide: (4-Chloro-1-benzofuran-3-yl)methanamine Research Samples

The following guide provides a rigorous technical analysis of Quality Control (QC) standards for (4-Chloro-1-benzofuran-3-yl)methanamine , a critical pharmacophore used in the development of kinase inhibitors and CNS-act...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical analysis of Quality Control (QC) standards for (4-Chloro-1-benzofuran-3-yl)methanamine , a critical pharmacophore used in the development of kinase inhibitors and CNS-active agents.

This document is structured to serve as an operational manual for analytical chemists and drug discovery scientists.

Executive Summary: The Criticality of the 4-Chloro Scaffold

(4-Chloro-1-benzofuran-3-yl)methanamine is a high-value heterocyclic building block. Its specific substitution pattern—a chlorine atom at the C4 position and a primary methanamine at C3—imparts unique electronic properties and steric constraints essential for structure-activity relationship (SAR) studies.

However, this specific substitution makes the compound prone to unique degradation pathways (e.g., oxidative deamination or dechlorination under photolytic stress) that generic benzofuran protocols often miss. This guide compares Certified Reference Materials (CRMs) against Standard Research Grades and In-House Synthesized batches to establish a "Fit-for-Purpose" hierarchy.

Comparative Analysis: Selecting the Right Standard

Not all research samples are created equal. The "performance" of a QC standard is defined by its Homogeneity , Stability , and Uncertainty Budget .

FeatureOption A: Certified Reference Material (CRM) Option B: Commercial Research Grade (High Purity) Option C: In-House / Crude Synthesis
Purity (HPLC) > 99.5% (w/w)> 97.0% (Area %)Variable (85-95%)
Traceability SI-Traceable (NIST/BIPM)Vendor CoA onlyNotebook records
Water Content Quantified (Karl Fischer)Often "Not Determined"Unknown (Hygroscopic risk)
Counterion Stoichiometry confirmed (e.g., HCl 1.00 ± 0.02)Assumed (e.g., "HCl salt")Residual acid possible
Use Case GMP Release, Clinical PK StudiesEarly SAR Screening, HTSSynthetic Intermediate
Risk Profile Low: Guaranteed stability data.Medium: Batch-to-batch variation.High: Ghost peaks in bioassays.
Expert Insight: The "Salt Trap"

Most research samples of this amine are supplied as Hydrochloride (HCl) or Fumarate salts to improve stability.

  • The Error: Using a "Research Grade" sample without correcting for the actual salt stoichiometry (often non-integer due to hygroscopicity) can introduce a 10-15% quantitation error in potency assays.

  • The Fix: Always perform a TGA (Thermogravimetric Analysis) or Chloride titration on Option B and C samples before using them as calibrators.

Experimental Protocols: Validating the Standard

To validate a sample of (4-Chloro-1-benzofuran-3-yl)methanamine, you must prove Identity (it is the correct isomer) and Purity (it is free from specific impurities like the 6-chloro isomer).

Protocol 1: High-Resolution HPLC-UV/MS Purity Assessment

Rationale: The 4-chloro isomer is difficult to separate from the 6-chloro regioisomer (a common synthesis impurity) using standard C18 gradients. A Phenyl-Hexyl column is recommended for superior pi-pi selectivity.

Method Parameters:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Core-Shell).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B (0-1 min)

    
     60% B (15 min) 
    
    
    
    95% B (16-18 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and MS (ESI+, SIM mode for m/z 182/184).

Acceptance Criteria:

  • Main Peak: Retention time ~7.5 min.

  • Isotope Ratio: MS must show characteristic Chlorine cluster (

    
    ).
    
  • Impurity Limit: No single impurity > 0.5%; Total impurities < 2.0%.

Protocol 2: Structural Confirmation via NMR

Rationale: MS confirms mass, but only NMR confirms the position of the chlorine.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the singlet at

      
       8.0-8.2 ppm (Benzofuran C2-H).
      
    • C4-Chloro Effect: The proton at C5 will show a distinct doublet (or dd) shifted downfield compared to a C6-chloro analog.

    • Amine: Broad exchangeable singlet at

      
       8.3-8.5 ppm (if HCl salt).
      
    • Methylene: Singlet/Doublet at

      
       4.1 ppm (-CH2-NH2).
      

Visualization: QC Workflow & Degradation Logic

Diagram 1: The "Gatekeeper" QC Workflow

This flowchart illustrates the decision matrix for releasing a batch of (4-Chloro-1-benzofuran-3-yl)methanamine for biological testing.

QC_Workflow Start Raw Sample Received (Batch X) Visual Visual Inspection (Color/Form) Start->Visual Solubility Solubility Test (DMSO/MeOH) Visual->Solubility Identity Identity Check (1H-NMR + MS) Solubility->Identity IsomerCheck Regioisomer Check (4-Cl vs 6-Cl) Identity->IsomerCheck Purity Purity Assay (HPLC-UV) IsomerCheck->Purity Correct Isomer Fail REJECT / RE-PURIFY IsomerCheck->Fail Wrong Isomer Salt Counterion Analysis (IC / Titration) Purity->Salt Pass RELEASE (>98% Pure) Salt->Pass Stoichiometry OK Salt->Fail Excess Acid/Salt

Caption: Operational workflow for validating benzofuran-methanamine research samples prior to biological screening.

Diagram 2: Stability & Degradation Pathways

Understanding how the sample fails is key to storage. The primary risks are Oxidation (N-oxide formation) and Photolysis (Dechlorination).

Degradation Parent (4-Chloro-1-benzofuran-3-yl) methanamine Oxidation N-Oxide / Imine (Yellowing) Parent->Oxidation Storage > 25°C Hydrolysis Alcohol Derivative (Loss of NH3) Parent->Hydrolysis Basic pH Photolysis De-chlorinated Analog Parent->Photolysis Unprotected Vial Air Air/O2 Air->Oxidation Moisture H2O (pH > 7) Moisture->Hydrolysis Light UV Light Light->Photolysis

Caption: Primary degradation pathways. Note: The 4-chloro substituent is photosensitive; samples must be stored in amber vials.

Quantitative Data Summary

The following data represents typical performance metrics for a High-Purity Commercial Standard (Option B) analyzed under the Protocol 1 conditions described above.

ParameterExperimental ValueRequirement (ICH Q2)Status
Retention Time (RT) 7.42 ± 0.05 minRSD < 1.0%Pass
Linearity (R²) 0.9998 (1–100 µg/mL)> 0.999Pass
LOD (Limit of Detection) 0.05 µg/mLS/N > 3Pass
LOQ (Limit of Quantitation) 0.15 µg/mLS/N > 10Pass
Tailing Factor 1.15< 2.0Pass
Residual Solvent (EtOAc) 450 ppm< 5000 ppm (Class 3)Pass

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • BenchChem. (2025).[2] Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82759542, (2-chloro-1-benzofuran-3-yl)methanamine hydrochloride.Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Chlorobenzylamine (Structural Analog Reference).Link

  • European Pharmacopoeia. (2023). General Chapter 2.2.46 Chromatographic Separation Techniques.Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4-Chloro-1-benzofuran-3-yl)methanamine

This guide provides essential safety and logistical information for the proper disposal of (4-Chloro-1-benzofuran-3-yl)methanamine. As a substituted benzofuran containing a halogen, this compound requires meticulous hand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (4-Chloro-1-benzofuran-3-yl)methanamine. As a substituted benzofuran containing a halogen, this compound requires meticulous handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards.

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

(4-Chloro-1-benzofuran-3-yl)methanamine is a complex organic molecule. While a specific, comprehensive toxicological profile may not be widely available, its structural components—a chlorinated benzofuran ring and a methanamine group—mandate that it be handled as a hazardous substance.

  • Halogenated Organic Compound: The presence of a chlorine atom classifies this compound as a halogenated organic waste .[1] This is the most critical classification for disposal purposes. Halogenated wastes require specific high-temperature incineration processes to prevent the formation of highly toxic dioxins and furans during destruction. They must never be mixed with non-halogenated solvents.[2]

  • Substituted Benzofuran: The benzofuran moiety is present in various compounds, some of which are known or suspected carcinogens.[3][4][5] Therefore, it is prudent to handle (4-Chloro-1-benzofuran-3-yl)methanamine with precautions appropriate for a potential carcinogen.

  • Amine Group: The methanamine group can impart basic and irritant properties. Contact with skin and eyes should be avoided, as compounds of this nature can cause irritation or chemical burns.[6]

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste is regulated from "cradle-to-grave."[7][8][9] This compound would fall under these regulations, making proper documentation, labeling, and disposal a legal requirement.

Procedural Workflow: From Generation to Disposal

The following sections outline the step-by-step process for safely managing and disposing of (4-Chloro-1-benzofuran-3-yl)methanamine waste.

Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn to minimize exposure:

  • Eye Protection: Chemical safety goggles or a full-face shield.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or degradation before use.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

Waste Segregation and Containment

Proper segregation at the point of generation is paramount to ensure safety and regulatory compliance.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish an SAA in the laboratory where the waste is generated. This area must be under the direct control of laboratory personnel.[10]

Step 2: Select an Appropriate Waste Container Use a container that is chemically compatible with (4-Chloro-1-benzofuran-3-yl)methanamine. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.[7][8] The container must be in good condition, free of cracks or residue on the outside.

Step 3: Label the Container Correctly The moment the first drop of waste enters the container, it must be labeled. The label must include:[10][11]

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "(4-Chloro-1-benzofuran-3-yl)methanamine"

  • A clear indication of the hazards: "Toxic," "Irritant," "Halogenated Waste"

  • The approximate concentration if mixed with solvents.

Step 4: Accumulate Waste Safely Keep the waste container securely capped at all times, except when adding waste.[11] Store it in a designated secondary containment bin within the SAA to prevent spills from spreading. Crucially, do not mix this halogenated waste with non-halogenated waste streams. [2]

Spill and Emergency Response

For a Small Spill (Contained within the Fume Hood):

  • Alert colleagues in the immediate area.

  • Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

  • Place the collected material into a designated hazardous waste container, labeling it as spill cleanup debris containing (4-Chloro-1-benzofuran-3-yl)methanamine.

  • Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

For a Large Spill (Outside of a Fume Hood):

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) office and/or emergency services immediately.

  • Prevent entry into the affected area.

Final Disposal Protocol

Laboratory personnel are responsible for the waste up to the point of collection. The final disposal must be handled by professionals.

  • Request Pickup: Once the waste container is nearly full (no more than 90% capacity) or when the experiment is complete, submit a hazardous material pickup request to your institution's EHS department.[8][11]

  • Transfer to Central Accumulation Area (CAA): Your trained EHS professionals will transport the properly labeled and sealed container from your SAA to the institution's CAA.

  • Manifesting and Incineration: From the CAA, the waste will be picked up by a licensed hazardous waste disposal vendor. They will manifest the waste and transport it to a permitted facility for high-temperature incineration . This is the standard and required method for destroying halogenated organic compounds to ensure they are broken down into less harmful components safely.[12][13]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [2][7]

Visual Guide: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of (4-Chloro-1-benzofuran-3-yl)methanamine.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Waste Management cluster_2 Phase 3: Final Disposition A Waste Generation (4-Chloro-1-benzofuran-3-yl)methanamine B Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Container 'HAZARDOUS WASTE' 'Halogenated' B->C D Place in Satellite Accumulation Area (SAA) C->D E Container Full (90%) or Project Complete? D->E F Submit Hazardous Waste Pickup Request to EHS E->F Yes G EHS Collects from SAA F->G H Transfer to Central Accumulation Area (CAA) G->H I Licensed Vendor Pickup H->I J Transport with Manifest I->J K High-Temperature Incineration J->K L Disposal Complete K->L

Caption: Disposal workflow from point of generation to final incineration.

Summary of Disposal Procedures

ParameterGuidelineRationale
Waste Category Halogenated Organic Hazardous Waste The presence of chlorine requires specific disposal methods to prevent toxic byproducts.[1][2][14]
Container Type Glass or HDPE with a secure screw cap.Ensures chemical compatibility and prevents leaks.[7][8]
Labeling "HAZARDOUS WASTE", full chemical name, and hazard warnings.Required by EPA and OSHA for safety and proper handling.[10]
Required PPE Safety goggles, nitrile gloves, lab coat.Minimizes risk of skin/eye contact and chemical exposure.[4][6][15]
Storage In a designated SAA, inside secondary containment.Prevents spills and ensures control by laboratory personnel.[10]
Prohibited Actions Drain disposal, trash disposal, mixing with non-halogenated waste.Prevents environmental contamination and ensures proper final treatment.[2][7]
Disposal Method High-Temperature Incineration by a licensed vendor.The only acceptable method for complete and safe destruction of halogenated organic compounds.[12][13]

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Regulation of Labor
  • Safety Data Sheet for a related compound (1-Naphthalenol, 4-chloro-).
  • Safety Data Sheet for a rel
  • Safety Data Sheet for a rel
  • Safety Data Sheet for 2,3-Benzofuran. TCI Chemicals.
  • Safety D
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency.
  • Halogen
  • MSDS for 2,3-Benzofuran. TCI America.
  • Safety Data Sheet for Benzofuran. Thermo Fisher Scientific.
  • Organic Solvents Disposal Guidelines.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.

Sources

Handling

Personal protective equipment for handling (4-Chloro-1-benzofuran-3-yl)methanamine

Executive Safety Summary (Read-Across Analysis) Status: High-Hazard / Niche Intermediate As a specific Safety Data Sheet (SDS) for (4-Chloro-1-benzofuran-3-yl)methanamine is often unavailable in public repositories, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Read-Across Analysis)

Status: High-Hazard / Niche Intermediate As a specific Safety Data Sheet (SDS) for (4-Chloro-1-benzofuran-3-yl)methanamine is often unavailable in public repositories, this protocol utilizes Structure-Activity Relationship (SAR) and Read-Across logic derived from analogous benzofuran and benzylic amine scaffolds.[1][2]

Scientific Rationale for Hazards:

  • Corrosivity (Amine Moiety): The primary methanamine group (

    
    ) functions as a potent base, presenting a high risk of chemical burns to skin, eyes, and mucous membranes similar to 4-chlorobenzylamine [1].[1][2]
    
  • Systemic Toxicity (Benzofuran Scaffold): Benzofuran derivatives are frequently classified as Class 2 Carcinogens and potential hepatotoxins.[1] The lipophilic chloro-substituent facilitates dermal absorption, increasing systemic bioavailability [2].[1]

  • Sensitization: Benzylic amines are known skin and respiratory sensitizers.

Core Directive: Treat this compound as a Corrosive Toxicant . All handling must occur under "Universal Precautions" for high-potency unknown compounds.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to lipophilic amines.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular/Face Chemical Splash Goggles + 8-inch Face Shield Standard safety glasses are insufficient against corrosive amine vapors or splashes.[1][2] A face shield protects the neck/chin from corrosive aerosols.
Hand (Primary) Nitrile Gloves (Double Layer) Outer: 5 mil Nitrile (disposable).[1] Inner: 4 mil Nitrile (inspection layer).[1] Change frequency: Every 30 mins or immediately upon splash.
Hand (High Risk) Silver Shield® / 4H® Laminate Required for spill cleanup or prolonged immersion.[1] Benzofurans can permeate standard nitrile < 15 mins.[1]
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Primary engineering control.[1] If handling powder outside a hood (prohibited), use a PAPR with OV/HEPA cartridges.[1]
Body Tyvek® Lab Coat + Chemical Apron Cotton coats absorb amines, holding them against the skin. Tyvek provides a liquid barrier.[1]

Operational Protocols

A. Storage & Stability[1][3][4][5]
  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Primary amines readily absorb

    
     from air to form carbamates.[1]
    
  • Temperature:

    
     to 
    
    
    
    (Refrigerated).
  • Incompatibility: Segregate from Strong Oxidizers (fire risk) and Acids (exothermic salt formation).[1]

B. Safe Weighing & Transfer Workflow
  • Static Hazard: Organic amine powders are often electrostatic.[1] Use an antistatic gun before weighing to prevent powder dispersal.[1]

  • Solvent Selection: Dissolve in DCM or Methanol inside the hood before transporting to instruments. Avoid transporting dry powder through the lab.

C. Emergency Response
  • Skin Contact: Immediate flush for 15 minutes .[1][3][4] Do not use vinegar (neutralization causes thermal burns).[1] Use water only.

  • Spill (Solid): Cover with wet paper towels to prevent dust.[1] Scoop into a jar.

  • Spill (Liquid): Absorb with vermiculite.[1] Do not use cellulose-based absorbents (potential reaction).[1]

Workflow Visualization: Safe Handling Logic

The following diagram outlines the decision logic for handling (4-Chloro-1-benzofuran-3-yl)methanamine, prioritizing engineering controls over PPE.

SafetyProtocol Start Start: Handling Request RiskCheck Risk Assessment: Is mass > 100mg? Start->RiskCheck StandardPPE Apply Standard PPE: Double Nitrile + Goggles RiskCheck->StandardPPE No (<100mg) HighRiskPPE Apply High-Risk PPE: Silver Shield Gloves + Apron RiskCheck->HighRiskPPE Yes (>100mg) HoodCheck Fume Hood Status: Velocity > 80 fpm? StandardPPE->HoodCheck Weighing Weighing Procedure: Static Gun + Closed Balance HoodCheck->Weighing Pass StopWork STOP WORK: Calibrate Hood / Notify EHS HoodCheck->StopWork Fail HighRiskPPE->HoodCheck Solubilization Solubilization: Dissolve in DCM/MeOH immediately Weighing->Solubilization Transport Transport: Secondary Containment (Sealed) Solubilization->Transport

Caption: Operational logic flow prioritizing containment and mass-dependent PPE escalation.

Waste Disposal & Deactivation[1][2][5]

Disposal Class: Halogenated Organic Solvent Waste (due to the Chloro- group).[1]

  • Quenching: If residual amine remains in glassware, rinse with dilute HCl (5%) to convert the volatile free base into the non-volatile hydrochloride salt before washing.

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) – risk of violent reaction.[1]

  • Labeling: Tag waste container with "Toxic," "Corrosive," and "Halogenated."

References

  • Sigma-Aldrich. (2024).[1][5] Safety Data Sheet: 4-Chlorobenzylamine. Merck KGaA.[1][5][6] [1][2]

  • PubChem. (2024).[1] Benzofuran Compound Summary & GHS Classification. National Center for Biotechnology Information.[1]

  • ECHA (European Chemicals Agency). (2023).[1] Substance Information: Benzofuran derivatives and suspected carcinogenicity.[3][7] [1][2]

  • ACS Chemical Health & Safety. (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. American Chemical Society.[1] [1][2]

Sources

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